molecular formula C8H16O B6155269 5,5-DIMETHYLHEXANAL CAS No. 55320-58-6

5,5-DIMETHYLHEXANAL

Cat. No.: B6155269
CAS No.: 55320-58-6
M. Wt: 128.21 g/mol
InChI Key: XVXGREGYPLBBOW-UHFFFAOYSA-N
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Description

5,5-DIMETHYLHEXANAL is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95.
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Properties

CAS No.

55320-58-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

5,5-dimethylhexanal

InChI

InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3

InChI Key

XVXGREGYPLBBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCC=O

Purity

95

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 5,5-DIMETHYLHEXANAL: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to 5,5-dimethylhexanal. The information is curated to support research, development, and quality control activities.

Chemical Structure and Identification

This compound is an organic compound classified as a branched-chain aliphatic aldehyde. Its structure is characterized by a hexane (B92381) backbone with two methyl groups attached to the fifth carbon atom and a terminal aldehyde functional group.

IUPAC Name: this compound[1][2] Synonyms: Trimethylpentanal[3] Molecular Formula: C₈H₁₆O[1][3][4][5][6] Canonical SMILES: CC(C)(C)CCCC=O[1][4][6] InChI Key: XVXREGYPLBBOW-UHFFFAOYSA-N[1][4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

PropertyValueSource
Molecular Weight 128.21 g/mol [1]
CAS Number 55320-58-6[5][6][7]
Boiling Point (Predicted) 160.5 ± 9.0 °C[5]
Density (Predicted) 0.811 ± 0.06 g/cm³[5]
Solubility Soluble in organic solvents.
XLogP3-AA (Predicted) 2.3[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Below is a summary of expected spectral characteristics.

Spectroscopic TechniqueKey Features and Expected Peaks
¹H NMR - Aldehydic proton (CHO) signal around δ 9.7 ppm (triplet).- Singlet for the two methyl groups at C5 around δ 0.9 ppm.- Methylene (B1212753) protons adjacent to the carbonyl group (C2) around δ 2.4 ppm (triplet of doublets).- Other methylene protons (C3, C4) in the aliphatic region.
¹³C NMR - Carbonyl carbon (C1) signal around δ 202 ppm.- Quaternary carbon (C5) signal.- Methyl carbons at C5.- Methylene carbons (C2, C3, C4) in the aliphatic region.
Infrared (IR) Spectroscopy - Strong C=O stretching vibration characteristic of aldehydes around 1725 cm⁻¹.- C-H stretching of the aldehydic proton around 2720 cm⁻¹ and 2820 cm⁻¹.- C-H stretching of the aliphatic backbone below 3000 cm⁻¹.
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 128.- Characteristic fragmentation pattern including the loss of an ethyl group (m/z 99), a propyl group (m/z 85), and a prominent peak at m/z 57 corresponding to the tert-butyl cation. Alpha-cleavage and McLafferty rearrangement are also possible fragmentation pathways.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5,5-dimethyl-1-hexanol. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid. Two widely used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[8][9][10][11][12][13][14][15][16]

4.1.1. Dess-Martin Periodinane (DMP) Oxidation Protocol

The Dess-Martin oxidation is known for its mild conditions and high yields.[8][10][11][12][17]

Materials:

  • 5,5-dimethyl-1-hexanol

  • Dess-Martin Periodinane (DMP)[10][11][17]

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 5,5-dimethyl-1-hexanol (1.0 eq) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion.[17]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

4.1.2. Swern Oxidation Protocol

The Swern oxidation is another reliable method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride.[9][13][14][15][16]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 5,5-dimethyl-1-hexanol

  • Triethylamine (B128534) (Et₃N)

  • Dry ice/acetone bath

  • Syringes and needles

Procedure:

  • To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.0 - 2.5 eq) dropwise.[14]

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of 5,5-dimethyl-1-hexanol (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[18] Due to the reactivity of aldehydes, derivatization is often employed to improve chromatographic performance and detection sensitivity.[19][20][21][22]

4.2.1. Derivatization with PFBHA

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common derivatizing agent for aldehydes.[19][22][23]

Materials:

  • Sample containing this compound

  • PFBHA solution (e.g., 10 mg/mL in water)

  • Internal standard solution (e.g., a deuterated aldehyde)

  • Hexane or other suitable organic solvent

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To an aqueous sample or an extract containing this compound, add an appropriate amount of the internal standard.

  • Add the PFBHA solution.

  • Adjust the pH to approximately 3 with HCl.

  • Heat the mixture (e.g., at 60 °C for 1 hour) to form the PFBHA-oxime derivative.

  • After cooling, extract the derivative with an organic solvent such as hexane.

  • The organic layer is then ready for GC-MS analysis.

4.2.2. GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of the PFBHA derivative of this compound. These may need to be optimized for specific instrumentation and applications.

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[24]
Inlet Temperature 250 °C[24]
Injection Volume 1 µL (splitless mode)[24]
Carrier Gas Helium at a constant flow of 1 mL/min[24]
Oven Program Initial 50 °C, hold 2 min; ramp at 10 °C/min to 280 °C, hold 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[24]
Mass Range m/z 50-550[24]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the starting material to the final analytical characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis Start 5,5-Dimethyl-1-hexanol Oxidation Oxidation (e.g., Dess-Martin or Swern) Start->Oxidation Workup Reaction Workup & Purification Oxidation->Workup Product This compound Workup->Product Sample Aldehyde Sample Product->Sample Take Sample for QC Derivatization Derivatization (e.g., with PFBHA) Sample->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Interpretation (Mass Spectra, Retention Time) GCMS->Data

Caption: General workflow for the synthesis and subsequent GC-MS analysis of this compound.

Safety Information

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

5,5-DIMETHYLHEXANAL CAS number and physical constants

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5,5-dimethylhexanal (CAS Number: 55320-58-6), including its physical constants, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation and purification.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Information

This compound is an organic compound classified as an aldehyde.[2] Its structure consists of a hexanal (B45976) backbone with two methyl groups attached to the C5 position.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number 55320-58-6[1][2]
Molecular Formula C8H16O[1][3]
Molecular Weight 128.21 g/mol [2]
IUPAC Name This compound[2]
Boiling Point (Predicted) 160.5 ± 9.0 °C
Density (Predicted) 0.811 ± 0.06 g/cm³
SMILES CC(C)(C)CCCC=O[2][3]
InChIKey XVXGREGYPLBBOW-UHFFFAOYSA-N[2][3]

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5,5-dimethyl-1-hexanol. The following protocol is a generalized procedure based on a Swern oxidation, which is known for its mild conditions and high yields in converting primary alcohols to aldehydes.

Reaction Scheme:

5,5-dimethyl-1-hexanol → this compound

Materials and Reagents:

Procedure:

  • Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (a dry ice/acetone bath). To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15 minutes.

  • Oxidation of the Alcohol: Add a solution of 5,5-dimethyl-1-hexanol (1.0 equivalent) in anhydrous DCM to the activated DMSO solution dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Quenching the Reaction: Add triethylamine (TEA) (5.0 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Extraction: Quench the reaction by the addition of water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Logical Workflow and Signaling Pathways

The following diagram illustrates a logical workflow for the synthesis and purification of this compound via the oxidation of its corresponding alcohol.

Synthesis_Workflow Start Start: 5,5-dimethyl-1-hexanol Oxidation Oxidation (e.g., Swern Oxidation) Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Workup Aqueous Work-up & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification End End Product: This compound Purification->End

Caption: Logical workflow for the synthesis of this compound.

References

Spectroscopic Profile of 5,5-Dimethylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5-dimethylhexanal, a saturated aliphatic aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside general experimental protocols relevant to the analysis of this compound.

Introduction

This compound is an organic compound with the chemical formula C₈H₁₆O. As an aldehyde, its chemical properties and spectroscopic signatures are characterized by the presence of a terminal carbonyl group. Understanding the NMR, MS, and IR data is crucial for its identification, characterization, and quality control in various scientific applications.

Spectroscopic Data

While extensive, publicly available experimental spectra for this compound are limited, the following tables summarize the expected and partially available data based on established principles of spectroscopy and information from chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the aldehyde group.

¹H NMR (Proton NMR) Data (Predicted)

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-1 (-CHO)9.77t1.8
H-2 (-CH₂CHO)2.42dt7.4, 1.8
H-3 (-CH₂CH₂CHO)1.58m-
H-4 (-CH₂C(CH₃)₃)1.30m-
H-6 (C(CH₃)₃)0.89s-

¹³C NMR (Carbon-13) NMR Data

A ¹³C NMR spectrum for this compound is noted as being available in the SpectraBase database, though detailed experimental values are not publicly accessible.[1] The expected chemical shifts are presented below.

Carbon AtomChemical Shift (δ) (ppm)
C-1 (CHO)~202
C-2~44
C-3~22
C-4~42
C-5~30
C-6~29
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 128.21 g/mol .[2]

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated.[3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺129.12740129.2
[M+Na]⁺151.10934136.5
[M-H]⁻127.11284129.6
[M+NH₄]⁺146.15394151.9
[M+K]⁺167.08328136.2
[M+H-H₂O]⁺111.11738125.4
[M]⁺128.11957131.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are those of the aldehyde group. A vapor phase IR spectrum is available in the SpectraBase database.[1]

Characteristic IR Absorptions for Aliphatic Aldehydes

Functional GroupAbsorption Range (cm⁻¹)Intensity
C-H stretch (aldehyde)2830-2695Medium, often two bands[4]
C=O stretch (aldehyde)1740-1720Strong[4]
C-H stretch (alkane)2960-2850Strong
C-H bend (alkane)1470-1365Variable

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for this compound are not publicly available. However, the following provides a general methodology for the spectroscopic analysis of a liquid aldehyde sample.

NMR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically a 300-600 MHz spectrometer. For ¹³C NMR, a spectrometer operating at 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm). Integration of the signals in ¹H NMR is performed to determine the relative number of protons.

Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample.

  • Data Analysis: The detector measures the amount of light absorbed at each frequency. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Structure Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Acquire_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acquire_NMR Acquire_MS GC-MS Prep_MS->Acquire_MS Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Analyze_NMR Chemical Shifts, Coupling Constants, Integration Acquire_NMR->Analyze_NMR Analyze_MS Molecular Ion Peak, Fragmentation Pattern Acquire_MS->Analyze_MS Analyze_IR Characteristic Absorption Frequencies Acquire_IR->Analyze_IR Structure Structural Confirmation of This compound Analyze_NMR->Structure Analyze_MS->Structure Analyze_IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 5,5-dimethylhexanal. The information presented herein is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices, a common requirement in pharmaceutical development and metabolic research. This document outlines the primary fragmentation pathways, presents quantitative data for major ions, and details a standard experimental protocol for its analysis.

Core Fragmentation Principles of Aliphatic Aldehydes

The mass spectrum of this compound is characterized by several key fragmentation processes common to aliphatic aldehydes. Under electron ionization, the molecule initially loses an electron to form a molecular ion (M•+). Due to the presence of the carbonyl group and the alkyl chain, this molecular ion is prone to fragmentation through pathways such as α-cleavage, β-cleavage, and McLafferty rearrangement. The branching at the C5 position, with a tertiary carbon, also influences the fragmentation, leading to the formation of stable carbocations.

Quantitative Mass Spectral Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound, their relative intensities, and their proposed structures based on established fragmentation mechanisms.

m/zRelative Intensity (%)Proposed Fragment IonFragmentation Pathway
2728.9[C2H3]+Further fragmentation
2934.2[C2H5]+ or [CHO]+β-cleavage or α-cleavage
3928.9[C3H3]+Further fragmentation
4184.2[C3H5]+Allylic cation
4328.9[C3H7]+ or [CH3CO]+Isopropyl cation or acylium ion
5531.6[C4H7]+Rearrangement
57100.0[C4H9]+α-cleavage
6947.4[C5H9]+β-cleavage
7113.2[C5H11]+Loss of C4H9
835.3[C6H11]+Loss of C3H7
1132.6[M-CH3]+Loss of a methyl group
128<1[C8H16O]•+Molecular Ion

Interpretation of the Fragmentation Pattern

The mass spectrum of this compound is dominated by the base peak at m/z 57 , which corresponds to the highly stable tert-butyl cation ([C4H9]+). This is a result of α-cleavage , where the bond between the carbonyl carbon and the adjacent carbon is broken.

Another significant peak is observed at m/z 41 , an allylic carbocation ([C3H5]+), which is also a very stable fragment. The peak at m/z 69 is likely due to β-cleavage with charge retention on the alkyl fragment.

The molecular ion peak at m/z 128 is, as expected for a straight-chain aliphatic aldehyde, of very low abundance. A small peak at m/z 113 indicates the loss of a methyl group from the molecular ion. The presence of a peak at m/z 29 can be attributed to either an ethyl cation ([C2H5]+) from β-cleavage or the formyl cation ([CHO]+) from α-cleavage.

Due to the absence of a γ-hydrogen, a classical McLafferty rearrangement is not a major fragmentation pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • The concentration is typically in the range of 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 20-300.

  • Solvent Delay: 3 minutes.

Visualization of Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways of this compound.

fragmentation_pathways M This compound (M) m/z 128 M_ion Molecular Ion (M+•) m/z 128 M->M_ion Electron Ionization (-e-) alpha_cleavage α-Cleavage M_ion->alpha_cleavage beta_cleavage β-Cleavage M_ion->beta_cleavage tert_butyl_cation tert-Butyl Cation [C4H9]+ m/z 57 alpha_cleavage->tert_butyl_cation acylium_radical Acylium Radical alpha_cleavage->acylium_radical c5h9_cation [C5H9]+ m/z 69 beta_cleavage->c5h9_cation c2h4cho_radical C2H4CHO• beta_cleavage->c2h4cho_radical

Caption: Primary fragmentation pathways of this compound.

logical_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis sample This compound Sample dissolution Dissolution in Solvent sample->dissolution injection Injection dissolution->injection separation Column Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization fragmentation Fragmentation ionization->fragmentation detection Mass Analyzer & Detector fragmentation->detection data_analysis Data Analysis detection->data_analysis Mass Spectrum

Caption: Experimental workflow for GC-MS analysis.

IUPAC nomenclature and synonyms for 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, nomenclature, and synthesis of 5,5-dimethylhexanal. The information is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Nomenclature

This compound is an organic compound classified as an aldehyde. The unambiguous identification and proper naming of chemical substances are crucial for scientific communication and reproducibility.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound .[1] This name is derived by identifying the longest carbon chain containing the aldehyde functional group (a hexanal), and then numbering the chain starting from the aldehyde carbon as position 1. The two methyl groups are located at position 5.

Synonyms and Identifiers

In literature and commercial sources, this compound may be referred to by several other names and identifiers.[1][2][3] A comprehensive list is provided in the table below to facilitate database searches and cross-referencing.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
CAS Number 55320-58-6[1][2][4][5]
Molecular Formula C8H16O[1][2][4][5]
InChI InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3[1][3]
InChIKey XVXGREGYPLBBOW-UHFFFAOYSA-N[1]
SMILES CC(C)(C)CCCC=O[1][3]
Other Synonyms Hexanal (B45976), 5,5-dimethyl-[1][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, application, and analysis. The available data, primarily from computational predictions, are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 128.21 g/mol [1]
Predicted Density 0.811 ± 0.06 g/cm³[5]
Predicted Boiling Point 160.5 ± 9.0 °C[5]
Predicted XLogP3 2.3[1]

Synthesis Protocols

Proposed Synthesis via Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[6][7][8][9][10] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (B128534).

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Oxalyl chloride (2.2 equivalents) is slowly added to a solution of dimethyl sulfoxide (2.5 equivalents) in CH₂Cl₂ while maintaining the temperature at -78 °C.

  • Alcohol Addition: A solution of 5,5-dimethyl-1-hexanol (1.0 equivalent) in CH₂Cl₂ is added dropwise to the reaction mixture, ensuring the temperature remains below -65 °C.

  • Base Addition: After stirring for 30 minutes, triethylamine (5.0 equivalents) is added slowly, and the reaction is allowed to warm to room temperature.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield this compound.

Proposed Synthesis via Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes using the Dess-Martin periodinane (DMP) reagent.[11][12][13][14][15]

Experimental Protocol:

  • Reaction Setup: To a solution of 5,5-dimethyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask is added Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously until the solid dissolves.

  • Extraction: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. The mass spectrum of this compound would show a characteristic fragmentation pattern, including a molecular ion peak, which can be used for its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aldehyde proton, the methylene (B1212753) protons, and the methyl protons. The ¹³C NMR would show a distinct signal for the carbonyl carbon.

Potential Applications and Biological Relevance

While specific signaling pathways or direct biological activities for this compound have not been extensively documented in the available literature, its structural class as an aldehyde suggests potential applications in the flavor and fragrance industry .[16] Aldehydes are known for their diverse and often potent aromas. For instance, hexanal, a related compound, is known for its "green" or "grassy" scent.[16] Further sensory evaluation would be required to determine the specific odor profile of this compound.

Given the vast chemical space of natural and synthetic compounds, the biological activities of many molecules, including this compound, remain to be explored. Researchers in drug discovery may find this compound to be a novel scaffold for further chemical modification and biological screening.

Logical Relationships in Synthesis

The synthesis of this compound from its corresponding alcohol involves a straightforward oxidation reaction. This relationship can be visualized as a simple workflow.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_process Chemical Transformation cluster_product Final Product A 5,5-Dimethyl-1-hexanol B Oxidation (e.g., Swern or Dess-Martin) A->B Reactant C This compound B->C Product

Caption: A simple workflow illustrating the synthesis of this compound.

Experimental Workflow for Oxidation

A more detailed experimental workflow for a generic oxidation of a primary alcohol to an aldehyde is presented below. This provides a logical sequence of the key steps involved in the synthesis and purification process.

Experimental_Workflow General Experimental Workflow for Alcohol Oxidation A Dissolve Primary Alcohol in Anhydrous Solvent B Add Oxidizing Agent (e.g., DMP or Swern Reagents) A->B C Monitor Reaction (e.g., by TLC) B->C D Quench Reaction C->D Upon Completion E Aqueous Workup & Extraction D->E F Dry and Concentrate Organic Phase E->F G Purify Crude Product (e.g., Column Chromatography) F->G H Characterize Pure Aldehyde (e.g., NMR, GC-MS) G->H

Caption: A generalized workflow for the oxidation of a primary alcohol to an aldehyde.

References

Solubility and Stability of 5,5-DIMETHYLHEXANAL in Common Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,5-dimethylhexanal. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from structurally analogous aldehydes to provide reliable estimations and detailed experimental protocols for in-house analysis.

Physicochemical Properties of this compound

This compound is an eight-carbon branched-chain aldehyde. Its structure, characterized by a terminal aldehyde group and a bulky tert-butyl group, influences its physical and chemical properties.

PropertyValueSource
Molecular Formula C8H16O--INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4][5], --INVALID-LINK--[6]
Molecular Weight 128.21 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[5], --INVALID-LINK--[6]
Predicted Boiling Point 160.5 ± 9.0 °C--INVALID-LINK--[2]
Predicted Density 0.811 ± 0.06 g/cm³--INVALID-LINK--[2]

Solubility Profile

Table 2.1: Predicted Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterProtic, PolarSparingly Soluble to InsolubleThe long alkyl chain (8 carbons) significantly reduces its ability to form hydrogen bonds with water, leading to low solubility.
Methanol (B129727)Protic, PolarSolubleThe alkyl chain of methanol is short, and it can interact favorably with the polar aldehyde group.
Ethanol (B145695)Protic, PolarSolubleSimilar to methanol, ethanol is a polar protic solvent that can solvate the aldehyde group.
AcetoneAprotic, PolarSolubleAcetone's polarity allows it to interact with the carbonyl group of the aldehyde.
Ethyl AcetateAprotic, Moderately PolarSolubleThe ester functional group provides sufficient polarity to dissolve the aldehyde.
Diethyl EtherAprotic, NonpolarSolubleThe nonpolar character of diethyl ether makes it a good solvent for the largely nonpolar this compound.
Hexane (B92381)Aprotic, NonpolarSolubleAs a nonpolar hydrocarbon, hexane will readily dissolve the nonpolar alkyl portion of the aldehyde.
Toluene (B28343)Aprotic, NonpolarSolubleThe aromatic, nonpolar nature of toluene makes it a suitable solvent.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Stability Considerations

The primary route of degradation for aldehydes is oxidation to carboxylic acids. This process can be influenced by several factors, including the presence of oxygen, light, temperature, and the presence of acidic or basic conditions.

Key Stability Factors:

  • Oxidation: Aldehydes are readily oxidized to carboxylic acids.[7] This can occur through autoxidation upon exposure to air. To mitigate this, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Acid/Base Catalysis: Both acidic and basic conditions can catalyze the degradation of aldehydes through various reactions, including aldol (B89426) condensation and Cannizzaro reactions (though the latter is more relevant for aldehydes without alpha-hydrogens). A Japanese patent suggests that side reactions in aliphatic aldehydes are accelerated in the presence of either an acid or a base.[8]

  • Temperature: Higher temperatures generally increase the rate of degradation reactions. A patent indicates that storage at low temperatures can accelerate side reactions like trimerization in some aliphatic aldehydes, but also that mixing with an organic solvent can improve low-temperature storage stability.[8]

  • Light: Photochemical reactions can also lead to the degradation of aldehydes. Therefore, storage in amber or opaque containers is advisable.

Table 3.1: Predicted Stability of this compound under Various Conditions

ConditionPotential Degradation PathwayRecommended Handling/Storage
Ambient Air Oxidation to 5,5-dimethylhexanoic acidStore under an inert atmosphere (N₂ or Ar).
Elevated Temperature Increased rate of oxidation and other side reactionsStore in a cool, dark place.
Acidic Conditions Acid-catalyzed aldol condensation, acetal (B89532) formation (in presence of alcohols)Avoid contact with strong acids.
Basic Conditions Base-catalyzed aldol condensationAvoid contact with strong bases.
Exposure to Light Photochemical degradationStore in amber or opaque containers.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Qualitative Solubility

This protocol outlines a simple and effective method for assessing the qualitative solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of common solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 0.1 mL of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Cap the test tube and vortex for 30 seconds.

  • Visually inspect the solution for homogeneity.

    • Soluble: A clear, single-phase solution is formed.

    • Sparingly Soluble: The solution is cloudy or contains undissolved droplets.

    • Insoluble: Two distinct layers are observed.

  • Record the observation.

  • Repeat for each solvent.

Protocol for Stability Assessment using HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time under different stress conditions. This often involves derivatization of the aldehyde to a more readily detectable compound. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Materials:

  • This compound

  • HPLC-grade solvents (acetonitrile, water)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

Sample Preparation and Stress Conditions:

  • Prepare stock solutions of this compound in the desired solvents to be tested.

  • For each solvent, prepare several aliquots in separate vials.

  • Expose the aliquots to different stress conditions:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Acidic Stress: Add a small amount of acid (e.g., 0.1 M HCl) to the solution.

    • Basic Stress: Add a small amount of base (e.g., 0.1 M NaOH) to the solution.

    • Oxidative Stress: Bubble air or add a dilute solution of hydrogen peroxide.

    • Photolytic Stress: Expose to UV light.

  • Maintain a control sample at ambient conditions, protected from light.

Time-Point Analysis:

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

  • Derivatization: Mix an aliquot of the sample with an excess of the DNPH solution. Allow the reaction to proceed in the dark for a specified time (e.g., 1 hour) to form the DNPH-hydrazone derivative.

  • Quench the reaction if necessary and dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Analysis:

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm (for the DNPH derivative)

    • Injection Volume: 20 µL

  • Inject the prepared samples onto the HPLC system.

  • Monitor the peak area of the this compound-DNPH derivative. A decrease in the peak area over time indicates degradation.

  • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Solubility_Testing_Workflow start Start: Obtain this compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Visually Observe Solution vortex->observe soluble Soluble (Homogeneous) observe->soluble Clear Solution insoluble Insoluble (Two Phases) observe->insoluble Cloudy or Layered record Record Result soluble->record insoluble->record end End record->end

Caption: Workflow for determining the qualitative solubility of this compound.

Stability_Analysis_Pathway cluster_stress Stress Conditions Thermal Thermal Degradation Degradation Products Thermal->Degradation Acidic Acidic (H+) Acidic->Degradation Basic Basic (OH-) Basic->Degradation Oxidative Oxidative ([O]) Oxidative->Degradation Photolytic Photolytic (hν) Photolytic->Degradation Aldehyde This compound Aldehyde->Degradation Degradation Analysis HPLC Analysis (Monitor Disappearance) Degradation->Analysis

References

Health and Safety Profile of 5,5-DIMETHYLHEXANAL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 5,5-dimethylhexanal. Due to a lack of specific toxicological studies on this compound, this guide incorporates data from structurally related long-chain aliphatic aldehydes to infer potential hazards and recommend safety protocols. All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting.

Chemical and Physical Properties

This compound is a saturated aliphatic aldehyde. Its physical and chemical properties are crucial for understanding its potential for exposure and for implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₈H₁₆O--INVALID-LINK--
Molecular Weight 128.21 g/mol --INVALID-LINK--
CAS Number 55320-58-6--INVALID-LINK--
Appearance Not available (likely a liquid)Inferred
Boiling Point 160.5 ± 9.0 °C (Predicted)--INVALID-LINK--
Density 0.811 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Flash Point Flammable liquid and vapor (GHS classification)--INVALID-LINK--

Hazard Identification and GHS Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text
alt text

Toxicological Information

Direct toxicological data for this compound is not available in the public domain. The information below is based on the general toxicological profile of saturated aliphatic aldehydes.

General Aldehyde Toxicity

Aldehydes are known for their electrophilic nature, which is the primary driver of their toxicity. The carbonyl group (C=O) makes the carbon atom susceptible to nucleophilic attack by biological macromolecules.

  • Mechanism of Toxicity: Saturated aldehydes, like this compound, are classified as "hard" electrophiles. They tend to react with "hard" biological nucleophiles, primarily the primary amino groups of lysine (B10760008) residues in proteins and the amino groups of DNA bases. This interaction can lead to the formation of Schiff bases and subsequent protein and DNA adducts, disrupting their normal function.

Potential Health Effects
  • Skin Irritation: Direct contact with aliphatic aldehydes can cause skin irritation, characterized by redness, itching, and inflammation. Prolonged or repeated exposure can lead to contact dermatitis.

  • Eye Irritation: Vapors and direct contact with aldehydes are irritating to the eyes, causing stinging, burning, redness, and tearing. High concentrations can lead to more severe eye damage.

  • Respiratory Tract Irritation: Inhalation of aldehyde vapors may cause irritation to the nose, throat, and lungs, resulting in coughing, shortness of breath, and a burning sensation.

Experimental Protocols for Hazard Assessment

The following are detailed, generalized methodologies for key toxicological experiments that would be necessary to fully characterize the health and safety profile of this compound. These are based on standard OECD and other regulatory guidelines.

Acute Oral Toxicity (OECD 423)
  • Principle: To determine the acute oral toxicity of a substance by administering it to a group of fasted animals in a stepwise procedure.

  • Test Animals: Female rats are typically used.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A starting dose of 300 mg/kg body weight is administered by gavage to a single animal.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, two additional animals are dosed at the same level.

    • If the initial animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

    • The process is continued until the dose that causes mortality in 2 out of 3 animals is identified, or no mortality is observed at the limit dose of 2000 mg/kg.

  • Data Collection: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), body weight changes, and gross necropsy findings.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
  • Principle: To assess the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

  • Test System: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied topically to the surface of the skin tissue model.

    • After a defined exposure period (typically 15-60 minutes), the substance is removed by washing.

    • The tissues are incubated for a post-exposure period (typically 42 hours).

    • Cell viability is assessed by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in viable cells.

  • Data Analysis: The absorbance of the extracted formazan is measured spectrophotometrically. A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437)
  • Principle: To evaluate the potential of a substance to cause severe eye damage by measuring its effects on corneal opacity and permeability in isolated bovine corneas.

  • Test System: Freshly isolated bovine corneas.

  • Procedure:

    • The test substance is applied to the epithelial surface of the cornea.

    • After a 10-minute exposure, the substance is rinsed off.

    • Corneal opacity is measured using an opacitometer.

    • Corneal permeability is assessed by measuring the amount of fluorescein (B123965) that passes through the cornea.

  • Data Analysis: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

Signaling Pathways and Experimental Workflows

General Aldehyde-Induced Cellular Stress Pathway

The following diagram illustrates a generalized signaling pathway for cellular stress induced by electrophilic aldehydes. This pathway is inferred from the known reactivity of aldehydes with cellular nucleophiles.

Aldehyde_Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Cellular Response 5_5_DMH This compound (Electrophile) Nucleophiles Cellular Nucleophiles (Proteins, DNA) 5_5_DMH->Nucleophiles Covalent Binding Adducts Adduct Formation (Schiff Bases) Nucleophiles->Adducts Stress Oxidative Stress & Protein Dysfunction Adducts->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Generalized pathway of aldehyde-induced cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines a typical workflow for assessing the cytotoxicity of a test compound using an in vitro cell-based assay.

Cytotoxicity_Workflow Start Start: Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with this compound (Dose-Response) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, Neutral Red) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Data Analysis (IC50 Determination) Measure->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: Workflow for in vitro cytotoxicity testing.

Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep away from oxidizing agents.

First Aid Measures

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

While specific toxicological data for this compound is currently lacking, its classification as a flammable liquid and an irritant to the skin, eyes, and respiratory tract necessitates careful handling and the use of appropriate personal protective equipment. The general toxicological profile of aliphatic aldehydes suggests that its primary mechanism of toxicity involves covalent modification of cellular macromolecules. Further experimental studies, following standardized protocols such as those outlined in this guide, are required to definitively characterize its toxicological properties and establish safe exposure limits.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,5-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5,5-dimethylhexanal from its corresponding primary alcohol, 5,5-dimethylhexan-1-ol (B3050655). The document outlines three common and effective oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method is presented with a detailed experimental protocol, a summary of reaction parameters, and safety considerations.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. This compound is a valuable building block, and its efficient synthesis from the readily available 5,5-dimethylhexan-1-ol is of significant interest. This document details three reliable methods to achieve this conversion, offering a choice of reagents and reaction conditions to suit various laboratory settings and substrate sensitivities.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

Property5,5-Dimethylhexan-1-olThis compound
CAS Number 2768-18-5[1][2][3][4][5][6]55320-58-6[7][8][9][10][11]
Molecular Formula C8H18O[1][2][3][6]C8H16O[7][8][9][10]
Molecular Weight 130.23 g/mol [1][2][6]128.21 g/mol [7][8][9]
Boiling Point 165.5 °C at 760 mmHg[1][2]160.5 ± 9.0 °C (Predicted)[8]
Density 0.823 g/cm³[1][2]0.811 ± 0.06 g/cm³ (Predicted)[8]
Flash Point 60.6 °C[1][2]-

Oxidation Protocols

Three distinct protocols for the oxidation of 5,5-dimethylhexan-1-ol are presented. Each method has its own advantages and disadvantages regarding reaction conditions, reagent toxicity, and work-up procedure.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for converting primary alcohols to aldehydes.[12][13][14][15] It is performed under neutral pH and at room temperature, making it compatible with a wide range of functional groups.[16]

Experimental Protocol:

  • To a stirred solution of 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous dichloromethane (B109758) (CH2Cl2, 10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2 to 4 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a 10% aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).

  • Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Summary of DMP Oxidation Parameters:

ParameterCondition
Oxidizing Agent Dess-Martin Periodinane (DMP)
Stoichiometry 1.2 equivalents
Solvent Dichloromethane (CH2Cl2)
Temperature Room Temperature
Reaction Time 2 - 4 hours
Work-up Aqueous NaHCO3 / Na2S2O3 quench
Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (NEt3).[17][18] It is a reliable and high-yielding method, but requires cryogenic temperatures and produces a volatile, malodorous byproduct (dimethyl sulfide).[17]

Experimental Protocol:

  • To a solution of oxalyl chloride (2.0 eq.) in anhydrous CH2Cl2 (0.1-0.5 M) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 3.0 eq.) in anhydrous CH2Cl2 dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.[19]

  • Add a solution of 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous CH2Cl2 dropwise. Stir the mixture for 30 minutes at -78 °C.[19]

  • Add triethylamine (NEt3, 5.0 eq.) dropwise, and continue stirring for another 10 minutes at -78 °C.[20]

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water. Separate the organic layer and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Swern Oxidation Parameters:

ParameterCondition
Oxidizing System DMSO, Oxalyl Chloride, Triethylamine
Stoichiometry 3.0 eq. DMSO, 2.0 eq. (COCl)2, 5.0 eq. NEt3
Solvent Dichloromethane (CH2Cl2)
Temperature -78 °C to Room Temperature
Reaction Time 1 - 2 hours
Work-up Aqueous quench
Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based reagent that can selectively oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, provided the reaction is performed under anhydrous conditions.[21][22][23] The use of a solid support like Celite or silica gel can simplify the work-up.[21][24]

Experimental Protocol:

  • To a suspension of Pyridinium Chlorochromate (PCC, 1.2 eq.) and Celite in anhydrous CH2Cl2 (5 volumes) in a flask under an inert atmosphere, add a solution of 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous CH2Cl2 (5 volumes) at 0 °C.[21]

  • Allow the mixture to warm to room temperature and stir for 2 to 4 hours.[21] Monitor the reaction by TLC. A brown, tar-like material will precipitate.[21]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

Summary of PCC Oxidation Parameters:

ParameterCondition
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Stoichiometry 1.2 equivalents
Solvent Dichloromethane (CH2Cl2)
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Work-up Filtration through silica gel/Florisil

Experimental Workflow

The general workflow for the synthesis of this compound via alcohol oxidation is depicted below.

experimental_workflow start Start: 5,5-Dimethylhexan-1-ol reaction Oxidation Reaction start->reaction Add reagents Oxidizing Agent (DMP, Swern, or PCC) + Solvent (CH2Cl2) reagents->reaction Add workup Reaction Quench & Aqueous Work-up reaction->workup Process purification Purification (Column Chromatography) workup->purification Isolate Crude product Product: this compound purification->product Isolate Pure

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol (B89426) condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures.[1][2] This reaction involves the addition of an enol or enolate of a carbonyl compound to another carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl.[1][3] Organocatalysis, particularly using small chiral molecules like L-proline, has emerged as a powerful tool for achieving high enantioselectivity in asymmetric Aldol reactions.[4][5][6][7] These methods are advantageous due to their operational simplicity, mild reaction conditions, and reduced metal contamination.[6]

5,5-Dimethylhexanal is a sterically hindered aliphatic aldehyde.[8][9][10][11] Its structure presents unique challenges and opportunities in Aldol condensation reactions. The bulky tert-butyl group can influence the stereochemical outcome of the reaction and may require optimized conditions to achieve high yields. These application notes provide proposed protocols for performing Aldol condensation reactions with this compound, based on established organocatalytic methodologies.

Application: Synthesis of Chiral β-Hydroxy Carbonyls and α,β-Unsaturated Enones

The Aldol products derived from this compound are valuable intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The resulting β-hydroxy aldehydes or their dehydrated α,β-unsaturated counterparts can be further functionalized to introduce additional stereocenters and build molecular complexity.

Proposed Aldol Condensation of this compound with Cyclohexanone (B45756)

This protocol details a proposed asymmetric Aldol condensation between this compound and cyclohexanone, catalyzed by L-proline. This reaction is expected to yield a chiral β-hydroxy ketone, which can be a precursor to various bioactive molecules.

Quantitative Data Summary

The following table summarizes the proposed reaction conditions and expected outcomes. The data is extrapolated from similar proline-catalyzed Aldol reactions involving aliphatic aldehydes and cyclic ketones.[4][6]

ParameterValue/ConditionNotes
Reactants This compound, CyclohexanoneCyclohexanone serves as the enolate precursor.
Catalyst (S)-Proline20-30 mol% is a typical loading for achieving good reactivity and stereoselectivity.[4]
Solvent DMSO or DMFHighly dipolar aprotic solvents are generally effective for proline catalysis.[6]
Temperature Room Temperature (20-25 °C)Mild conditions are a hallmark of organocatalyzed reactions.
Reaction Time 24-72 hoursSteric hindrance may necessitate longer reaction times.
Expected Yield 60-85%Based on analogous reactions with other aliphatic aldehydes.
Expected Diastereoselectivity (anti:syn) >90:10Proline catalysis often favors the anti-diastereomer.
Expected Enantiomeric Excess (ee) >95%High enantioselectivity is a key advantage of this method.[4]
Experimental Protocol

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-proline (0.2-0.3 equivalents).

  • Add anhydrous DMSO to dissolve the catalyst.

  • Add cyclohexanone (5-10 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-hydroxy ketone.

Signaling Pathways and Experimental Workflows

Proline-Catalyzed Aldol Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the proline-catalyzed Aldol reaction.

Aldol_Mechanism cluster_cycle Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Aldehyde1 This compound Ketone Cyclohexanone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline Release of Product Hydrolysis Hydrolysis

Caption: Catalytic cycle of a proline-catalyzed Aldol reaction.

Experimental Workflow for Aldol Condensation

This diagram outlines the key steps in the experimental protocol.

Experimental_Workflow start Start reagents Combine Proline, Cyclohexanone, and this compound in DMSO start->reagents reaction Stir at Room Temperature (24-72h) reagents->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash_dry Wash with Brine & Dry (MgSO₄) extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Aldol Product purify->product

Caption: Experimental workflow for the synthesis of the Aldol adduct.

Conclusion

The proposed protocols provide a starting point for investigating the Aldol condensation of this compound. Researchers should note that optimization of reaction parameters such as catalyst loading, solvent, and reaction time may be necessary to achieve the desired yield and stereoselectivity for this specific substrate. The inherent steric bulk of this compound makes this a challenging yet potentially rewarding substrate for developing novel synthetic methodologies. Further studies could explore other organocatalysts or reaction conditions to enhance the efficiency of this transformation.

References

Application Notes and Protocols for the Wittig Reaction of 5,5-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Wittig reaction of 5,5-dimethylhexanal, a sterically hindered aliphatic aldehyde. The procedure outlines the synthesis of (E/Z)-7,7-dimethyl-1-phenyl-1-heptene through the reaction of this compound with benzylidenetriphenylphosphorane, a non-stabilized ylide. This application note includes a comprehensive materials list, a step-by-step experimental procedure, data presentation with expected spectroscopic characteristics, and a troubleshooting guide. A workflow diagram generated using Graphviz is also provided for a clear visual representation of the experimental process. This protocol is designed to be a valuable resource for researchers in organic synthesis, particularly those working on the olefination of challenging substrates.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a C=C double bond with high regioselectivity.[3] The reaction is of great importance in organic synthesis due to its reliability and tolerance of a wide range of functional groups.[4]

This protocol focuses on the Wittig olefination of this compound, an aldehyde possessing significant steric hindrance due to the presence of a neopentyl group. The reaction utilizes a non-stabilized ylide, benzylidenetriphenylphosphorane, generated in situ from benzyltriphenylphosphonium (B107652) chloride and n-butyllithium. Reactions with sterically hindered aldehydes can be challenging and may result in lower yields or require optimized conditions.[5] This document provides a detailed procedure to address these challenges and successfully synthesize the corresponding alkene, (E/Z)-7,7-dimethyl-1-phenyl-1-heptene.

Materials and Methods

Materials
Reagent/SolventFormulaM.W. ( g/mol )CAS No.SupplierNotes
This compoundC₈H₁₆O128.2155320-58-6Commercially AvailablePurity ≥95%
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.871100-88-5Commercially AvailableDry thoroughly before use
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Commercially Available2.5 M solution in hexanes
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11109-99-9Commercially AvailableFreshly distilled from Na/benzophenone
Diethyl ether (Et₂O), anhydrousC₄H₁₀O74.1260-29-7Commercially Available
Saturated aqueous NH₄ClNH₄Cl53.4912125-02-9Prepared in-house
Brine (Saturated aqueous NaCl)NaCl58.447647-14-5Prepared in-house
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)MgSO₄120.377487-88-9Commercially Available
HexanesC₆H₁₄86.18110-54-3Commercially AvailableFor chromatography
Silica (B1680970) GelSiO₂60.087631-86-9Commercially AvailableFor column chromatography (230-400 mesh)
Equipment
  • Round-bottom flasks (two-necked)

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (N₂ or Ar) manifold

  • Syringes and needles

  • Septa

  • Low-temperature thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Ylide Generation
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous tetrahydrofuran (THF) via syringe to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension via syringe. A color change (typically to deep orange or red) indicates the formation of the ylide.[6]

  • Stir the ylide solution at 0 °C for 1 hour.

Wittig Reaction
  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of this compound to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine (B44618) oxide.

  • Purify the crude product by flash column chromatography on silica gel. A non-polar eluent, such as hexanes, should be used to separate the non-polar alkene from the more polar triphenylphosphine oxide byproduct.[7][8]

Data Presentation

Physical Properties
CompoundAppearanceMolecular FormulaMolecular Weight ( g/mol )
This compoundColorless liquidC₈H₁₆O128.21[9]
(E/Z)-7,7-dimethyl-1-phenyl-1-hepteneColorless oilC₁₅H₂₂202.34
Spectroscopic Data (Expected)

This compound:

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (neat, cm⁻¹)
~9.76 (t, 1H, -CHO)~202.8 (-CHO)~2958 (C-H, alkane)
~2.42 (dt, 2H, -CH₂CHO)~43.9 (-CH₂CHO)~2715 (C-H, aldehyde)
~1.55 (m, 2H, -CH₂CH₂CHO)~30.0 (-CH₂CH₂CHO)~1728 (C=O, aldehyde)
~1.28 (m, 2H, -C(CH₃)₃CH₂-)~29.5 (-C(CH₃)₃)~1465 (C-H bend)
~0.88 (s, 9H, -C(CH₃)₃)~22.5 (-C(CH₃)₃CH₂-)~1365 (C-H bend)
~29.3 (-C(CH₃)₃)

(Note: Spectroscopic data for this compound is based on typical values for aliphatic aldehydes and neopentyl groups and may vary slightly.)[9]

(E/Z)-7,7-dimethyl-1-phenyl-1-heptene (Representative Data):

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (neat, cm⁻¹)
~7.40-7.15 (m, 5H, Ar-H)~140-125 (Ar-C)~3025 (C-H, aromatic)
~6.40-6.20 (m, 2H, -CH=CH-)~130-125 (-CH=CH-)~2955 (C-H, alkane)
~2.20 (m, 2H, -CH₂CH=CH-)~37.0 (-CH₂CH=CH-)~1600 (C=C, aromatic)
~1.40 (m, 2H, -CH₂CH₂CH=CH-)~30.5 (-CH₂CH₂CH=CH-)~965 (C-H bend, trans-alkene)
~1.25 (m, 2H, -C(CH₃)₃CH₂-)~29.0 (-C(CH₃)₃)~745, 695 (C-H bend, monosubstituted benzene)
~0.90 (s, 9H, -C(CH₃)₃)~22.8 (-C(CH₃)₃CH₂-)
~29.5 (-C(CH₃)₃)

Experimental Workflow

Wittig_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Phosphonium Salt, Aldehyde) ylide_gen Ylide Generation (Phosphonium Salt + n-BuLi in THF at 0°C) reagents->ylide_gen glassware Flame-dry Glassware glassware->ylide_gen solvents Prepare Anhydrous Solvents solvents->ylide_gen wittig Wittig Reaction (Add Aldehyde, warm to RT) ylide_gen->wittig monitor Monitor Reaction by TLC wittig->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Et2O quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexanes) concentrate->chromatography characterization Characterization (NMR, IR) chromatography->characterization

Figure 1. Workflow for the Wittig reaction of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete ylide formationEnsure phosphonium (B103445) salt is dry. Use fresh, properly titrated n-BuLi. Ensure anhydrous conditions.
Steric hindranceIncrease reaction time and/or temperature (e.g., gentle reflux).
Impure aldehydePurify the aldehyde by distillation before use.
Low yield after purification Co-elution of product and triphenylphosphine oxideUse a very non-polar eluent system for chromatography (e.g., pure hexanes or pentane). A silica gel plug filtration with a non-polar solvent can be attempted before full chromatography.[8]
Product loss during work-upEnsure complete extraction from the aqueous layer. Be careful during solvent removal to avoid evaporation of the volatile product.
Presence of starting aldehyde in the final product Incomplete reactionUse a slight excess of the ylide. Increase reaction time.
Formation of multiple isomers (E/Z) Nature of the non-stabilized ylideThis is expected for non-stabilized ylides. The E/Z ratio can sometimes be influenced by the choice of solvent and base, but separation of isomers may be necessary if a single isomer is required.

Conclusion

This application note provides a detailed and practical protocol for the Wittig reaction of the sterically hindered aldehyde, this compound. By following the outlined procedures for ylide generation, reaction conditions, and purification, researchers can successfully synthesize the corresponding alkene. The provided data and troubleshooting guide will aid in the execution and analysis of this important olefination reaction, facilitating its application in various synthetic endeavors.

References

Application Notes and Protocols for the Use of 5,5-DIMETHYLHEXANAL in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 5,5-dimethylhexanal, a sterically hindered aliphatic aldehyde, in the synthesis of various heterocyclic compounds through multicomponent reactions (MCRs). While direct literature precedents for this compound in these specific reactions are limited, the following protocols are based on well-established methodologies for similar aliphatic aldehydes and are expected to be applicable.

Synthesis of 1,4-Dihydropyridines via Hantzsch Condensation

The Hantzsch pyridine (B92270) synthesis is a robust one-pot multicomponent reaction for the synthesis of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[3][4] Aliphatic aldehydes are known to be viable substrates for this reaction.[1][5]

General Reaction Scheme

The reaction proceeds through a series of condensations and cyclizations to form the dihydropyridine (B1217469) ring. The steric hindrance from the tert-butyl group in this compound may influence the reaction rate, potentially requiring longer reaction times or slightly elevated temperatures.

Diagram of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product R1 This compound P1 Mixing in Solvent (e.g., Ethanol) R1->P1 R2 β-Ketoester (2 eq.) R2->P1 R3 Ammonium Acetate R3->P1 P2 Reflux P1->P2 P3 Monitoring (TLC) P2->P3 W1 Cooling & Precipitation P3->W1 W2 Filtration W1->W2 W3 Recrystallization W2->W3 Prod 1,4-Dihydropyridine Derivative W3->Prod

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines.

Experimental Protocol

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), ethyl acetoacetate (2.2 eq.), and ammonium acetate (1.5 eq.) in absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 1,4-dihydropyridine derivative.

Quantitative Data (Hypothetical)
Aldehydeβ-KetoesterProductYield (%)
This compoundEthyl acetoacetateEthyl 4-(3,3-dimethylbutyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate65-75
This compoundMethyl acetoacetateMethyl 4-(3,3-dimethylbutyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate60-70

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[6][7] This reaction is typically acid-catalyzed and is compatible with a wide range of aliphatic and aromatic aldehydes.[8][9]

General Reaction Scheme

The mechanism involves the formation of an acyl-iminium ion intermediate, which then undergoes cyclization and dehydration to yield the dihydropyrimidinone product. The use of a sterically hindered aldehyde like this compound may require a strong Lewis or Brønsted acid catalyst to facilitate the reaction.

Diagram of the Biginelli Reaction Logical Pathway

Biginelli_Pathway Aldehyde This compound Intermediate1 Iminium Ion Intermediate Aldehyde->Intermediate1 Ketoester β-Ketoester Intermediate2 Cyclized Intermediate Ketoester->Intermediate2 Urea Urea / Thiourea Urea->Intermediate1 Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->Intermediate1 Intermediate1->Intermediate2 Product Dihydropyrimidinone / thione Intermediate2->Product

Caption: Logical pathway of the Biginelli multicomponent reaction.

Experimental Protocol

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount) or a Lewis acid catalyst (e.g., InCl₃)

  • Standard laboratory glassware

Procedure:

  • To a mixture of this compound (1.0 eq.), ethyl acetoacetate (1.1 eq.), and urea (1.5 eq.) in ethanol, add a catalytic amount of concentrated hydrochloric acid (or the chosen Lewis acid).

  • Heat the mixture to reflux with stirring for 3-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Quantitative Data (Hypothetical)
AldehydeUrea/ThioureaProductYield (%)
This compoundUreaEthyl 4-(3,3-dimethylbutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate70-80
This compoundThioureaEthyl 4-(3,3-dimethylbutyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate65-75

Synthesis of Tetrahydroquinolines via Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines.[10] It is a three-component reaction involving an aniline (B41778), an aldehyde, and an electron-rich alkene.[11] The reaction is typically catalyzed by a Lewis acid.[10]

General Reaction Scheme

The reaction begins with the formation of an imine from the aniline and aldehyde, which is then activated by the Lewis acid. This activated imine undergoes a stepwise cycloaddition with the alkene to form the tetrahydroquinoline ring.

Diagram of the Povarov Reaction Mechanism Overview

Povarov_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Aniline->Imine Aldehyde This compound Aldehyde->Imine Alkene Electron-rich Alkene THQ Tetrahydroquinoline Alkene->THQ ActivatedImine Activated Iminium Ion Imine->ActivatedImine Lewis Acid ActivatedImine->THQ

Caption: Simplified overview of the Povarov reaction mechanism.

Experimental Protocol

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • An electron-rich alkene (e.g., ethyl vinyl ether)

  • A Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)

  • A suitable solvent (e.g., acetonitrile, dichloromethane)

  • Standard inert atmosphere glassware

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the aniline (1.0 eq.) and the Lewis acid catalyst (10 mol%) in the chosen solvent.

  • Add this compound (1.1 eq.) to the mixture and stir at room temperature for 30 minutes to pre-form the imine.

  • Add the electron-rich alkene (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)
AnilineAlkeneProductDiastereomeric Ratio (cis:trans)Yield (%)
AnilineEthyl vinyl ether2-(3,3-Dimethylbutyl)-4-ethoxy-1,2,3,4-tetrahydroquinoline1:460-70
p-ToluidineDihydropyran8-Methyl-2-(3,3-dimethylbutyl)-2,3,4,4a,10,10a-hexahydropyrano[3,2-c]quinoline1:565-75

Disclaimer: The provided protocols and quantitative data are based on established methodologies for analogous compounds and serve as a starting point for experimental design. Actual reaction conditions and yields may vary and require optimization for this compound.

References

Application Notes and Protocols for the Enzymatic Catalysis of 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential enzymatic conversion of 5,5-dimethylhexanal to its corresponding alcohol, 5,5-dimethylhexanol. Due to the limited direct literature on this compound as an enzymatic substrate, this document leverages data from studies on structurally similar aliphatic and branched-chain aldehydes. The protocols provided are robust starting points for methodology development and will likely require optimization for this specific substrate.

Introduction to Enzymatic Aldehyde Reduction

The biocatalytic reduction of aldehydes to primary alcohols is a valuable transformation in organic synthesis, offering high selectivity and mild reaction conditions compared to traditional chemical methods. This conversion is typically catalyzed by NAD(P)H-dependent oxidoreductases, primarily alcohol dehydrogenases (ADHs) and aldehyde reductases (ALRs). The steric hindrance of the gem-dimethyl group at the C5 position of this compound suggests that enzymes with a broad substrate scope and a less constrained active site would be the most promising candidates for its efficient conversion.

Potential Enzymatic Pathways

The primary enzymatic pathway for the conversion of this compound is a reduction reaction to yield 5,5-dimethylhexan-1-ol. This reaction is catalyzed by oxidoreductases, which utilize a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to reduce the carbonyl group of the aldehyde.

Enzymatic_Reduction This compound This compound Enzyme Oxidoreductase (ADH or ALR) This compound->Enzyme 5,5-Dimethylhexan-1-ol 5,5-Dimethylhexan-1-ol Enzyme->5,5-Dimethylhexan-1-ol Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H + H+ Cofactor_in->Enzyme

Figure 1: Enzymatic reduction of this compound.

Candidate Enzymes for this compound Reduction

Based on their known substrate specificities for aliphatic and branched-chain aldehydes, the following enzymes are promising candidates for the biocatalytic reduction of this compound.

Enzyme ClassSpecific Enzyme (Source)Cofactor PreferenceKnown Substrate RangeReference
Aldehyde ReductaseAhr (Escherichia coli)NADPHC4-C16 aliphatic aldehydes[1]
Aldehyde ReductaseYbbO (Escherichia coli)NADP(+)C6-C18 aliphatic aldehydes[2]
Aldehyde ReductaseYdr541cp (Saccharomyces cerevisiae)NADPHWide range of aliphatic and aromatic aldehydes[3][4]
Alcohol DehydrogenaseADH (Thermoanaerobacter brockii)NADP+Secondary alcohols, some aldehydes[5]
Alcohol DehydrogenaseADH-'A' (Rhodococcus ruber)NADHMedium-chain secondary alcohols and ketones[6][7]
Alcohol DehydrogenaseHLADH (Equus caballus liver)NAD+Broad range of primary and secondary alcohols and aldehydes[8][9][10]

Experimental Protocols

Two primary approaches are presented: a whole-cell biocatalysis method which is simpler to implement, and an isolated enzyme approach which offers greater control over reaction parameters.

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae

This protocol utilizes baker's yeast (Saccharomyces cerevisiae) as a readily available and cost-effective whole-cell biocatalyst. The yeast's endogenous aldehyde reductases will catalyze the reduction, and the cellular metabolism will handle cofactor regeneration.

Materials:

  • This compound

  • Saccharomyces cerevisiae (active dry baker's yeast)

  • Yeast extract peptone dextrose (YPD) medium

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • Glucose

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator, centrifuge, rotary evaporator

  • GC-MS for analysis

Procedure:

  • Yeast Pre-culture:

    • In a sterile flask, prepare a pre-culture medium containing 1% yeast extract, 2% peptone, and 2% D-glucose in distilled water.

    • Inoculate with active dry baker's yeast.

    • Incubate at 30°C with shaking (200 rpm) for 24 hours.

  • Biotransformation:

    • Harvest the yeast cells from the pre-culture by centrifugation (5000 x g, 10 min).

    • Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0).

    • Resuspend the yeast cells in the phosphate buffer to a final concentration of 50-100 g/L (wet cell weight).

    • Add glucose to the cell suspension to a final concentration of 2-5% (w/v) to provide a source for cofactor regeneration.

    • Dissolve this compound in a minimal amount of a co-solvent (e.g., DMSO or ethanol, <1% v/v) and add to the yeast suspension to a final concentration of 1-10 mM. Note: Substrate inhibition may occur at higher concentrations.

    • Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-72 hours.

  • Product Extraction and Analysis:

    • Monitor the reaction progress by taking aliquots at regular intervals. Extract a 1 mL aliquot with 1 mL of ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and analyze by GC-MS.

    • Once the reaction is complete, centrifuge the mixture to remove the yeast cells.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the crude product, 5,5-dimethylhexan-1-ol.

    • Purify the product by column chromatography if necessary.

Whole_Cell_Workflow cluster_prep Yeast Preparation cluster_reaction Biotransformation cluster_analysis Analysis Pre-culture Pre-culture Harvest Cells Harvest Cells Pre-culture->Harvest Cells Wash Cells Wash Cells Harvest Cells->Wash Cells Resuspend Cells Resuspend Cells Wash Cells->Resuspend Cells Add Glucose Add Glucose Resuspend Cells->Add Glucose Add Substrate Add Substrate Add Glucose->Add Substrate Incubate Incubate Add Substrate->Incubate Extract Product Extract Product Incubate->Extract Product Analyze by GC-MS Analyze by GC-MS Extract Product->Analyze by GC-MS Purify Product Purify Product Analyze by GC-MS->Purify Product In_Vitro_Workflow cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration Aldehyde This compound ALR Aldehyde Reductase Aldehyde->ALR Alcohol 5,5-Dimethylhexanol ALR->Alcohol NADP+ NADP+ ALR->NADP+ NADPH NADPH NADPH->ALR GDH Glucose Dehydrogenase NADP+->GDH Glucose Glucose Glucose->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone

References

Application Note: Quantification of 5,5-Dimethylhexanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Dimethylhexanal is a volatile organic compound (VOC) that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound in a liquid matrix using a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS. The methodology described herein offers high sensitivity and selectivity for the determination of this compound.

Chemical Profile of this compound

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₈H₁₆O[3][4][5]

  • Molecular Weight: 128.21 g/mol [3]

  • CAS Number: 55320-58-6[3]

  • Key Mass Spectral Fragments (m/z): A prominent peak is observed at m/z 57.[3]

Experimental

This section details the sample preparation and GC-MS parameters for the analysis of this compound.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in liquid or solid samples.[1][2] It involves the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber.

Protocol

  • Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., d-limonene or another non-interfering volatile compound) to a final concentration of 50 ng/mL.

  • Matrix Modification (Optional): For aqueous samples, add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of this compound into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Equilibration: Place the vial in a heating block or autosampler agitator set to 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 60°C with agitation.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption.

2. GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[6]
Injector Splitless mode, 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 40°C, hold for 2 minutes. Ramp: 10°C/min to 200°C. Hold: 5 minutes at 200°C.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Quantifier Ion: m/z 57. Qualifier Ions: To be determined from a full scan of a standard.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

Parameter Value
Linear Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 92 - 108%
Precision (% RSD) < 10%

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample 5 mL Liquid Sample in 20 mL Vial is_spike Spike Internal Standard sample->is_spike matrix_mod Add NaCl (optional) is_spike->matrix_mod seal Seal Vial matrix_mod->seal equilibrate Equilibrate at 60°C for 15 min seal->equilibrate extract Expose SPME Fiber for 20 min equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in liquid samples. The use of an internal standard and selected ion monitoring ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring the analysis of this volatile aldehyde.

References

Application Note: Quantitative Analysis of 5,5-Dimethylhexanal using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 5,5-dimethylhexanal using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the lack of a strong chromophore in this compound, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed. This reaction introduces a highly UV-active moiety, allowing for low-level detection and accurate quantification. The developed method is suitable for various sample matrices and can be readily implemented in research and quality control laboratories.

Introduction

This compound is an aliphatic aldehyde that may be present as an impurity, metabolite, or degradation product in various pharmaceutical and chemical manufacturing processes. Accurate and sensitive quantification of such aldehydes is crucial for product quality, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds. However, the direct analysis of aliphatic aldehydes by HPLC with UV detection is hindered by their weak UV absorbance.

To overcome this limitation, a common and effective strategy is chemical derivatization to attach a chromophoric tag to the analyte molecule.[1][2] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for aldehydes and ketones, as it reacts to form stable, colored 2,4-dinitrophenylhydrazone (DNPH) derivatives that exhibit strong absorbance in the UV-visible region.[3][4][5] This application note provides a detailed protocol for the derivatization of this compound with DNPH and its subsequent quantification by reverse-phase HPLC.

Experimental Protocol

Materials and Reagents
  • This compound (analytical standard)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid

  • Methanol (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reverse-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Vortex mixer

  • Heating block or water bath

Preparation of Solutions
  • DNPH Derivatization Reagent: Dissolve 2 g of DNPH in 1 L of acetonitrile. Add 4 mL of concentrated perchloric acid. This solution should be stored in a dark, refrigerated container.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound standard in acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to cover the desired concentration range for the calibration curve.

Sample Preparation and Derivatization
  • Sample Collection: Collect the sample containing this compound. If the sample is a solid, dissolve it in a known volume of acetonitrile. If it is a liquid, it may be used directly or diluted with acetonitrile.

  • Derivatization: To 1 mL of the sample or standard solution in a vial, add 1 mL of the DNPH derivatization reagent.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary before derivatization to remove interfering substances.

HPLC Conditions
ParameterSetting
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 360 nm

Data Presentation

The following table summarizes the expected quantitative performance of the HPLC method for the analysis of the this compound-DNPH derivative. These values are based on typical performance for similar aldehyde-DNPH derivatives.[3][4][5]

ParameterExpected Value
Retention Time (min) ~ 12.5
Linearity (R²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.05
Limit of Quantification (LOQ) (µg/mL) ~ 0.15
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection/Dissolution Mix Add DNPH Reagent Sample->Mix Standard Prepare this compound Standards Standard->Mix Calibrate Generate Calibration Curve Standard->Calibrate React Heat at 60°C for 30 min Mix->React Cool Cool to Room Temperature React->Cool Filter Filter through 0.45 µm Syringe Filter Cool->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection at 360 nm Inject->Detect Quantify Quantify this compound Detect->Quantify Calibrate->Quantify

Caption: Experimental workflow for the quantification of this compound.

hplc_system Solvent Mobile Phase (Water/Acetonitrile) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector (360 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical diagram of the HPLC system components.

Conclusion

The described HPLC method with pre-column DNPH derivatization provides a reliable and sensitive approach for the quantification of this compound. The method is suitable for routine analysis in various scientific and industrial settings, offering excellent linearity, precision, and accuracy. The detailed protocol and expected performance data serve as a valuable resource for researchers, scientists, and drug development professionals requiring the determination of this compound.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 5,5-Dimethylhexanal für eine verbesserte GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung beschreibt eine detaillierte Methode zur Derivatisierung von 5,5-Dimethylhexanal mit O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA) für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Diese Methode verbessert die thermische Stabilität, die Flüchtigkeit und das chromatographische Verhalten des Analyten und ermöglicht so eine empfindliche und robuste Quantifizierung.

Einleitung

This compound ist eine flüchtige organische Verbindung, deren direkte Analyse mittels GC-MS aufgrund seiner Polarität und potenziellen thermischen Instabilität im Injektor zu Herausforderungen wie Peak-Tailing und geringer Empfindlichkeit führen kann. Die chemische Derivatisierung ist eine wirksame Strategie, um diese Einschränkungen zu überwinden.[1] Die Reaktion von Aldehyden mit PFBHA führt zur Bildung von stabilen Oxim-Derivaten. Die Einführung der Pentafluorobenzyl-Gruppe erhöht nicht nur die Flüchtigkeit und thermische Stabilität, sondern verbessert auch die Nachweisempfindlichkeit, insbesondere bei Verwendung des Selected Ion Monitoring (SIM) Modus im Massenspektrometer.[1][2]

Die PFBHA-Derivatisierung ist eine weit verbreitete und zuverlässige Methode für die Analyse von Carbonylverbindungen in verschiedenen Matrices.[3][4] Die resultierenden Oxime lassen sich gut gaschromatographisch trennen und liefern charakteristische Massenspektren, die eine eindeutige Identifizierung und Quantifizierung ermöglichen.[5]

Experimentelle Protokolle

Materialien und Reagenzien
  • This compound-Standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA), ≥99%

  • Lösungsmittel (Hexan, Dichlormethan), GC-Qualität

  • Reinstwasser (z.B. Milli-Q)

  • Natriumchlorid (analysenrein)

  • Pufferlösung (z.B. Phosphatpuffer, pH 4-6)

  • 2-ml-GC-Vials mit Septumkappen

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • Zentrifuge

Herstellung der Lösungen
  • PFBHA-Lösung (10 mg/ml): 100 mg PFBHA in 10 ml Reinstwasser lösen. Diese Lösung sollte frisch zubereitet werden.

  • Standardlösungen: Eine Stammlösung von this compound in einem geeigneten Lösungsmittel (z.B. Methanol) herstellen und daraus durch serielle Verdünnung Kalibrierstandards im gewünschten Konzentrationsbereich anfertzen.

Derivatisierungsprotokoll
  • Probenvorbereitung: 1 ml der wässrigen Probe oder des in Wasser gelösten Standards in ein 2-ml-GC-Vial geben.

  • pH-Einstellung: Den pH-Wert der Probe auf einen Bereich von 4-6 einstellen, um eine optimale Reaktion zu gewährleisten.[1]

  • Zugabe des Derivatisierungsreagenzes: 100 µl der PFBHA-Lösung (10 mg/ml) zugeben.[1]

  • Reaktion: Das Vial fest verschließen und für 1 Minute vortexen. Anschließend für 60 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.[1]

  • Abkühlung: Das Vial auf Raumtemperatur abkühlen lassen.

  • Extraktion: 500 µl Hexan in das Vial geben. Zur Verbesserung der Extraktionseffizienz kann die wässrige Phase mit Natriumchlorid gesättigt werden.[1]

  • Mischen und Phasentrennung: Das Vial für 2 Minuten kräftig vortexen, um die Derivate zu extrahieren. Anschließend bei niedriger Geschwindigkeit (z.B. 2000 rpm) für 5 Minuten zentrifugieren, um die Phasen zu trennen.[1]

  • Analyse: Vorsichtig die obere organische Phase in ein neues GC-Vial überführen und 1-2 µl in das GC-MS-System injizieren.

GC-MS Analyse

  • Gaschromatograph: Agilent 6890N oder Äquivalent

  • Massenspektrometer: Agilent 5973N oder Äquivalent

  • Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder eine äquivalente unpolare bis mittelpolare Säule.

  • Injektor: Split/Splitless, 250 °C

  • Trägergas: Helium, konstante Flussrate von 1.0 ml/min

  • Ofentemperaturprogramm:

    • Starttemperatur: 50 °C, 2 Minuten halten

    • Rampe 1: 5 °C/min auf 180 °C

    • Rampe 2: 25 °C/min auf 280 °C, 5 Minuten halten[2]

  • MS-Transferline: 280 °C

  • Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C

  • Quadrupol: 150 °C

  • Akquisitionsmodus: Full Scan (m/z 40-500) zur Identifizierung und Selected Ion Monitoring (SIM) für die quantitative Analyse.

Datenpräsentation

Die quantitative Analyse des this compound-PFBHA-Oxims sollte im SIM-Modus unter Verwendung des charakteristischen Pentafluorotropylium-Kations bei m/z 181 erfolgen.[5] Zusätzliche qualifizierende Ionen sollten zur Bestätigung der Identität des Analyten herangezogen werden. Die Derivatisierung von unsymmetrischen Aldehyden wie this compound führt typischerweise zur Bildung von zwei geometrischen Isomeren (syn und anti), die chromatographisch getrennt werden können. Für die Quantifizierung werden in der Regel die Peakflächen beider Isomere summiert.[2]

ParameterWertReferenz
Analyt This compound-PFBHA-Oxim-
Geschätzte Retentionszeit 16 - 18 minBasierend auf Daten für Octanal[6]
Quantifizierungs-Ion (m/z) 181[5]
Qualifizierer-Ionen (m/z) Molekülion, weitere charakteristische Fragmente[7]
Typische Nachweisgrenze (LOD) 0.1 - 1 µg/LBasierend auf Daten für C8-Aldehyde[5]
Typische Bestimmungsgrenze (LOQ) 0.5 - 5 µg/LBasierend auf Daten für C8-Aldehyde[5]
Lineärer Bereich 1 - 500 µg/L[4]
Wiederfindung > 85%[4]

Anmerkung: Die Retentionszeit und die Nachweis-/Bestimmungsgrenzen sind Schätzungen, die auf der Analyse von strukturell ähnlichen C8-Aldehyden basieren und je nach spezifischem GC-MS-System und den gewählten Bedingungen variieren können.

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_extract Extraktion cluster_analysis Analyse A 1. Wässrige Probe oder Standard B 2. pH-Einstellung (4-6) A->B C 3. Zugabe von PFBHA-Lösung B->C D 4. Inkubation (60°C, 60 min) C->D E 5. Zugabe von Hexan D->E F 6. Vortexen & Zentrifugieren E->F G 7. Überführung der organischen Phase F->G H 8. GC-MS Injektion G->H I Datenerfassung & Auswertung H->I

Abbildung 1: Workflow für die PFBHA-Derivatisierung von this compound.

Derivatization_Reaction Aldehyd This compound Plus1 + PFBHA PFBHA Arrow Reaktion (60°C, pH 4-6) PFBHA->Arrow Oxime This compound-PFBHA-Oxim (syn + anti Isomere) Plus2 + Water Wasser (H₂O) Arrow->Oxime

Abbildung 2: Reaktionsschema der Derivatisierung von this compound mit PFBHA.

References

Application of 5,5-DIMETHYLHEXANAL in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific application of 5,5-dimethylhexanal in flavor and fragrance research is limited. The following application notes and protocols are based on the general properties of aliphatic aldehydes and established methodologies in the field. These should serve as a guide for researchers to evaluate this compound.

Introduction

This compound is an aliphatic aldehyde with the molecular formula C8H16O.[1][2] Aliphatic aldehydes are a significant class of compounds in the flavor and fragrance industry, often contributing fruity, floral, waxy, and citrus notes.[3][4][5] Those with higher molecular weights, such as this compound, tend to have more pleasant aromas compared to their lower molecular weight counterparts.[3][5] The unique structural feature of this compound, a quaternary carbon at the 5-position, may influence its olfactory properties, potentially leading to novel scent profiles. This document provides a framework for the systematic evaluation of this compound for its potential applications in flavor and fragrance formulations.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various formulations and for analytical method development.

PropertyValueReference
Molecular FormulaC8H16O[1][2]
Molecular Weight128.21 g/mol [1]
XLogP32.3[1]
Boiling Point (Predicted)160.5 ± 9.0 °C[6]
Density (Predicted)0.811 ± 0.06 g/cm³[6]

Olfactory Profile and Sensory Evaluation

The olfactory profile of this compound has not been specifically documented in publicly available literature. However, based on the general characteristics of C8 aldehydes, it can be hypothesized to possess fatty, waxy, and potentially citrus or green notes.[4] A comprehensive sensory evaluation is required to determine its precise odor and flavor characteristics.

Experimental Protocol: Sensory Evaluation of this compound

This protocol outlines the steps for conducting a sensory evaluation of this compound to determine its olfactory profile and potential applications.

Objective: To characterize the odor profile of this compound and determine its detection and recognition thresholds.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate, ethanol)

  • Glass smelling strips or blotters[7]

  • Odor-free sample vials

  • Sensory evaluation booths with controlled ventilation[8]

  • Panel of trained sensory analysts or naïve consumers[8][9]

  • Data collection software or forms

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 1% (w/w) is recommended, followed by serial dilutions.

    • Prepare blank samples containing only the solvent.

  • Panelist Selection and Training:

    • Recruit panelists and screen for anosmia and other sensory deficits.[8]

    • For descriptive analysis, train panelists on a lexicon of standard odor descriptors.

  • Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three samples: two blanks and one dilution of this compound, starting with the lowest concentration.

    • Ask panelists to identify the odorous sample.

    • Increase the concentration until the panelist can reliably detect the difference. The detection threshold is the lowest concentration at which a stimulus can be distinguished from the background.

  • Odor Profile Characterization:

    • Present a suprathreshold concentration of this compound to the panelists on smelling strips.

    • Ask panelists to describe the odor using a provided list of descriptors or by free description.[10]

    • Common descriptors for aliphatic aldehydes include: fatty, waxy, green, citrus, orange peel, floral, and soapy.[3][4]

  • Data Analysis:

    • Calculate the group detection and recognition thresholds.

    • Analyze the frequency of use for each odor descriptor to build a sensory profile.

Application in Fragrance Formulations

While no specific formulations including this compound are publicly documented, its properties as an aliphatic aldehyde suggest potential use in various fragrance applications to impart freshness and complexity. Patents for structurally related dimethylated aldehydes and cyclohexanols highlight their use in perfumes, household products, and personal care items.[11][12]

Experimental Protocol: Incorporation into a Model Fragrance

Objective: To evaluate the effect of this compound on a model fragrance composition.

Materials:

  • This compound

  • A simple, well-characterized fragrance base (e.g., a simple floral or citrus accord)

  • Standard perfumery raw materials for building the fragrance base

  • Ethanol (perfumer's grade)

  • Glass beakers, pipettes, and stirring equipment

  • Smelling strips

Procedure:

  • Preparation of the Fragrance Base:

    • Create a simple fragrance accord (e.g., a blend of linalool, limonene, and a floral ketone).

  • Incorporation of this compound:

    • Prepare several variations of the fragrance base with increasing concentrations of this compound (e.g., 0.1%, 0.5%, 1%, 2% by weight).

    • Prepare a control sample of the fragrance base without this compound.

  • Evaluation:

    • Dip smelling strips into each sample and allow the initial alcohol note to dissipate.

    • A panel of perfumers or trained evaluators should assess the fragrance at different time points (top, middle, and base notes).[13]

    • Panelists should describe the impact of this compound on the overall fragrance profile, noting any changes in freshness, lift, complexity, and longevity.

  • Data Collection:

    • Record the descriptive terms used by the panelists for each concentration.

    • Note the optimal concentration for the desired effect.

Potential Signaling Pathways in Olfaction

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that results in the perception of smell.

Below is a generalized diagram of the olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor Odorant->OR Binds G_olf Gαolf OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Leads to Ca_Na Ca²⁺ / Na⁺ Ca_Na->CNG Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow for Fragrance Evaluation

The logical flow for evaluating a novel fragrance ingredient like this compound involves a series of steps from initial characterization to application testing.

Fragrance_Evaluation_Workflow cluster_planning Phase 1: Initial Characterization cluster_sensory Phase 2: Sensory Analysis cluster_application Phase 3: Application Testing cluster_decision Phase 4: Commercial Viability A Procure/Synthesize This compound B Purity Analysis (GC-MS) A->B C Physicochemical Property Determination B->C D Threshold Determination C->D E Descriptive Olfactory Profiling D->E F Incorporate into Model Fragrance Base E->F G Evaluate Performance (Top, Middle, Base Notes) F->G H Stability Testing in Product Matrix G->H I Final Assessment and Go/No-Go Decision H->I

Caption: Workflow for the evaluation of a new fragrance ingredient.

References

Application Notes and Protocols: 5,5-DIMETHYLHEXANAL in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 5,5-dimethylhexanal as a versatile building block in organic synthesis. Due to the presence of a sterically hindered neopentyl group, this compound offers unique synthetic opportunities for the creation of complex molecules with potential applications in the fragrance and pharmaceutical industries. The bulky tert-butyl group can impart desirable properties such as increased lipophilicity, metabolic stability, and specific olfactory characteristics.

This document outlines several key transformations of this compound, providing detailed experimental protocols and expected outcomes based on established organic chemistry principles.

Application in Fragrance Synthesis

The unique chemical structure of this compound makes it an interesting starting material for the synthesis of novel fragrance ingredients. The neopentyl moiety can contribute to unique scent profiles, often described as woody, amber, or musky. By extending the carbon chain and introducing various functional groups, a diverse library of potential odorants can be generated.

Logical Workflow for Fragrance Synthesis:

This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Grignard Reaction Grignard Reaction This compound->Grignard Reaction Aldol Condensation Aldol Condensation This compound->Aldol Condensation Unsaturated Hydrocarbons Unsaturated Hydrocarbons Wittig Reaction->Unsaturated Hydrocarbons Secondary Alcohols Secondary Alcohols Grignard Reaction->Secondary Alcohols α,β-Unsaturated Aldehydes α,β-Unsaturated Aldehydes Aldol Condensation->α,β-Unsaturated Aldehydes Hydrogenation Hydrogenation Unsaturated Hydrocarbons->Hydrogenation Esterification Esterification Secondary Alcohols->Esterification Further Functionalization Further Functionalization α,β-Unsaturated Aldehydes->Further Functionalization Saturated Alcohols Saturated Alcohols Hydrogenation->Saturated Alcohols Esters with Fruity/Floral Notes Esters with Fruity/Floral Notes Esterification->Esters with Fruity/Floral Notes

Caption: Synthetic pathways from this compound to potential fragrance compounds.

Application in Pharmaceutical and Agrochemical Scaffolding

The introduction of a neopentyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This bulky, lipophilic group can enhance membrane permeability and protect against metabolic degradation, potentially leading to improved bioavailability and a longer half-life. This compound can serve as a starting point for the synthesis of novel scaffolds for drug discovery and agrochemical development.

General Synthetic Scheme for Bioactive Scaffolds:

This compound This compound Reductive_Amination Reductive Amination This compound->Reductive_Amination Knoevenagel_Condensation Knoevenagel Condensation This compound->Knoevenagel_Condensation Reformatsky_Reaction Reformatsky Reaction This compound->Reformatsky_Reaction Primary/Secondary_Amines Primary/Secondary Amines Reductive_Amination->Primary/Secondary_Amines α,β-Unsaturated_Esters/Nitriles α,β-Unsaturated Esters/Nitriles Knoevenagel_Condensation->α,β-Unsaturated_Esters/Nitriles β-Hydroxy_Esters β-Hydroxy Esters Reformatsky_Reaction->β-Hydroxy_Esters Amide_Coupling Amide Coupling Primary/Secondary_Amines->Amide_Coupling Cyclization_Reactions Cyclization Reactions α,β-Unsaturated_Esters/Nitriles->Cyclization_Reactions Further_Derivatization Further Derivatization β-Hydroxy_Esters->Further_Derivatization Bioactive_Amides Bioactive Amides Amide_Coupling->Bioactive_Amides Heterocyclic_Scaffolds Heterocyclic Scaffolds Cyclization_Reactions->Heterocyclic_Scaffolds Functionalized_Building_Blocks Functionalized Building Blocks Further_Derivatization->Functionalized_Building_Blocks

Caption: Potential synthetic routes from this compound to pharmaceutical scaffolds.

Experimental Protocols and Data

The following protocols are generalized procedures that can be adapted for reactions with this compound. Due to the steric hindrance of the neopentyl group, reaction times may be longer, and yields may vary compared to less hindered aldehydes.

Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a reliable method for converting aldehydes into alkenes. With this compound, this reaction can be used to synthesize a variety of unsaturated compounds.

Experimental Workflow:

cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up and Purification Phosphonium_Salt Phosphonium (B103445) Salt in THF Base_Addition Add Strong Base (e.g., n-BuLi) at 0 °C Phosphonium_Salt->Base_Addition Ylide_Formation Stir for 30 min to form Ylide Base_Addition->Ylide_Formation Aldehyde_Addition Add this compound in THF Ylide_Formation->Aldehyde_Addition Reaction Warm to RT and stir for 2-4 h Aldehyde_Addition->Reaction Quench Quench with saturated NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Alkene Product Purification->Final_Product

Caption: Workflow for the Wittig reaction of this compound.

Detailed Protocol:

  • Ylide Preparation: To a solution of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the ylide.

  • Wittig Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alkene.

Quantitative Data (Hypothetical):

Ylide (R in Ph3P=CHR)ProductYield (%)
H7,7-Dimethyl-1-octene75-85
CH37,7-Dimethyl-2-nonene70-80
C6H51-Phenyl-7,7-dimethyloct-1-ene65-75
Protocol 2: Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of secondary alcohols from aldehydes.

Detailed Protocol:

  • Grignard Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq). Add a solution of the appropriate alkyl or aryl halide (1.2 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction.

  • Reflux the mixture gently for 1-2 hours until most of the magnesium has been consumed.

  • Grignard Addition: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the secondary alcohol.

Quantitative Data (Hypothetical):

Grignard Reagent (R in RMgX)ProductYield (%)
CH3MgBr6,6-Dimethylheptan-2-ol80-90
C2H5MgBr7,7-Dimethyloctan-3-ol75-85
C6H5MgBr1-Phenyl-5,5-dimethylhexan-1-ol70-80
Protocol 3: Reductive Amination for Amine Synthesis

Reductive amination is a versatile method to convert aldehydes into primary, secondary, or tertiary amines.

Detailed Protocol:

  • Imine Formation: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq of a primary amine for a secondary amine product, or an excess of ammonia (B1221849) for a primary amine product) in methanol, add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter off the molecular sieves and concentrate the filtrate. Add aqueous sodium bicarbonate solution to the residue and extract with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography or distillation.

Quantitative Data (Hypothetical):

AmineReducing AgentProductYield (%)
NH3 (in MeOH)NaBH3CN5,5-Dimethylhexan-1-amine60-70
MethylamineNaBH(OAc)3N-Methyl-5,5-dimethylhexan-1-amine70-80
AnilineNaBH(OAc)3N-(5,5-Dimethylhexyl)aniline65-75

Troubleshooting & Optimization

Optimizing yield and purity in 5,5-DIMETHYLHEXANAL synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the yield and purity of 5,5-dimethylhexanal synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the hydroformylation of neohexene (3,3-dimethyl-1-butene). This process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a transition metal catalyst.[1][2][3] Rhodium-based catalysts are often preferred over cobalt for their higher activity and selectivity under milder conditions.[4][5]

Q2: What are the key factors influencing the yield and regioselectivity of the hydroformylation of neohexene?

A2: Several factors critically impact the outcome of the reaction:

  • Catalyst and Ligand System: The choice of the metal catalyst (typically rhodium) and the coordinating ligands is paramount.[6][7] Bulky phosphine (B1218219) or phosphite (B83602) ligands can sterically hinder the formation of the branched isomer, thereby favoring the desired linear product, this compound.[8][9]

  • Temperature and Pressure: These parameters influence the reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to undesirable side reactions like isomerization and hydrogenation.[10] Syngas (CO/H₂) pressure also plays a crucial role in catalyst stability and selectivity.[2]

  • Solvent: The choice of solvent can affect the solubility of the catalyst and reactants, thereby influencing the reaction kinetics.[11]

  • Substrate Purity: The purity of the starting material, neohexene, is important to prevent catalyst inhibition and the formation of unwanted byproducts.

Q3: What are the common impurities and side products in this compound synthesis?

A3: During the hydroformylation of neohexene, several side products can form, reducing the purity of the final product:

  • Branched Isomer (2,2-dimethyl-4-ethylbutanal): This is the primary regioisomeric impurity. Its formation is competitive with the desired linear aldehyde.

  • Neo-hexane: Hydrogenation of the starting alkene, neohexene, results in the formation of the corresponding alkane.[1]

  • Isomerization Products: Although less common for neohexene due to its structure, isomerization of the double bond in other alkenes can lead to a mixture of different aldehydes.[1][2]

  • High-Boiling Point Byproducts: Aldol condensation of the aldehyde product can occur under certain conditions, leading to heavier impurities.

Q4: How can I purify the crude this compound product?

A4: Purification of this compound typically involves the following steps:

  • Catalyst Removal: If a homogeneous catalyst is used, it needs to be separated from the reaction mixture. This can be achieved through techniques like distillation or by using specialized catalyst separation methods.

  • Distillation: Fractional distillation under reduced pressure is the most common method to separate this compound from unreacted starting materials, the branched isomer, and other byproducts.

  • Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Low Catalyst Activity: The catalyst may be deactivated or inhibited.- Ensure all reactants and solvents are pure and free of catalyst poisons (e.g., sulfur compounds).- Use a fresh batch of catalyst or regenerate the existing one if possible.- Optimize the ligand-to-metal ratio.
Suboptimal Reaction Conditions: Temperature or pressure may not be ideal.- Systematically vary the temperature and pressure to find the optimal conditions for your specific catalyst system (see Table 1 for examples with analogous alkenes).- Ensure efficient stirring to overcome mass transfer limitations.
Incomplete Reaction: The reaction may not have reached completion.- Monitor the reaction progress using techniques like GC or TLC.- Increase the reaction time if necessary.
Low Purity (High Impurity Levels) Poor Regioselectivity (High branched isomer content): The catalyst system may not be selective enough.- Employ bulkier phosphine or phosphite ligands to sterically favor the formation of the linear aldehyde.- Adjust the CO/H₂ ratio; sometimes a higher CO partial pressure can improve linearity.[2]
Significant Hydrogenation (High neo-hexane content): The catalyst is promoting the hydrogenation side reaction.- Lower the reaction temperature.- Decrease the partial pressure of hydrogen.
Formation of High-Boiling Impurities: Aldol condensation or other side reactions are occurring.- Lower the reaction temperature.- Minimize the reaction time once the desired conversion is reached.- Consider using a more selective catalyst system.
Difficulty in Purification Close Boiling Points of Isomers: The linear and branched aldehydes are difficult to separate by distillation.- Use a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio during distillation.- Consider preparative gas chromatography for small-scale, high-purity separations.
Product Instability: The aldehyde may be degrading during workup or purification.- Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heat during distillation by using reduced pressure.

Data Presentation

Table 1: Effect of Reaction Conditions on the Hydroformylation of Terminal Alkenes (Analogous Systems)

Disclaimer: The following data is for the hydroformylation of 1-hexene (B165129) and 1-octene (B94956) and is intended to illustrate general trends. Optimal conditions for this compound may vary.

AlkeneCatalyst SystemTemp (°C)Pressure (bar, CO/H₂)L:B Ratio¹Yield (%)Reference
1-HexeneRh/PPh₃10050 (1:1)9:1>95Generic Literature Values
1-HexeneCo₂(CO)₈130150 (1:1)4:1~80Generic Literature Values
1-OcteneRh(acac)(CO)₂ / DPONP²12020 (1:1)>90:10>95[2]
1-OcteneCo₂(CO)₈@PPh₃-polymer140--87 (aldehyde)[12]
1-OcteneCo₂(CO)₈@PPh₃-polymer170--94 (alcohol)³[12]

¹ L:B Ratio = Linear Aldehyde : Branched Aldehyde ² DPONP = 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) ³ At higher temperatures, the aldehyde is further reduced to the corresponding alcohol.

Experimental Protocols

Representative Protocol for the Hydroformylation of Neohexene

Disclaimer: This is a generalized procedure based on the hydroformylation of similar alkenes. It should be optimized for specific laboratory conditions and equipment.

Materials:

  • Neohexene (3,3-dimethyl-1-butene)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine (B44618) or a bulky phosphite)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium catalyst precursor and the chosen ligand in the desired molar ratio in the anhydrous, degassed solvent.

  • Reactant Addition: Add neohexene to the autoclave.

  • Reaction Setup: Seal the autoclave and purge it several times with syngas to remove any residual air.

  • Pressurization and Heating: Pressurize the autoclave to the desired pressure with the CO/H₂ mixture and begin stirring. Heat the reaction mixture to the target temperature.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. The progress of the reaction can be monitored by taking samples (if the setup allows) and analyzing them by gas chromatography (GC).

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Work-up and Purification: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to separate the this compound from unreacted starting material and byproducts.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Purification catalyst_prep Charge Autoclave: - Rhodium Precursor - Ligand - Solvent add_neohexene Add Neohexene catalyst_prep->add_neohexene seal_purge Seal and Purge with Syngas add_neohexene->seal_purge pressurize_heat Pressurize and Heat seal_purge->pressurize_heat react Stir at Set T & P pressurize_heat->react cool_vent Cool and Vent react->cool_vent transfer_evap Transfer and Evaporate Solvent cool_vent->transfer_evap distill Fractional Distillation transfer_evap->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Purity check_catalyst Check Catalyst Activity start->check_catalyst high_branched High Branched Isomer? start->high_branched optimize_conditions Optimize T & P check_catalyst->optimize_conditions sol_catalyst Use fresh catalyst, check reagents check_catalyst->sol_catalyst check_time Check Reaction Time optimize_conditions->check_time sol_conditions Vary T & P systematically optimize_conditions->sol_conditions sol_time Increase reaction time check_time->sol_time high_alkane High Alkane Content? high_branched->high_alkane sol_branched Use bulkier ligands, adjust CO pressure high_branched->sol_branched high_boilers High Boilers Present? high_alkane->high_boilers sol_alkane Lower temperature and H2 pressure high_alkane->sol_alkane sol_boilers Lower temperature, shorter time high_boilers->sol_boilers

Caption: Troubleshooting decision tree for this compound synthesis.

Purification_Scheme cluster_fractions Distillation Fractions crude_product Crude Reaction Mixture catalyst_removal Catalyst Removal (if applicable) crude_product->catalyst_removal solvent_evaporation Solvent Evaporation catalyst_removal->solvent_evaporation fractional_distillation Fractional Distillation (Vacuum) solvent_evaporation->fractional_distillation low_boilers Low Boilers: - Unreacted Neohexene - Neo-hexane fractional_distillation->low_boilers product_fraction Product Fraction: - this compound - Branched Isomer fractional_distillation->product_fraction high_boilers High Boilers: - Catalyst Residue - Aldol Products fractional_distillation->high_boilers final_product Pure this compound product_fraction->final_product Further purification if needed

Caption: Logical workflow for the purification of this compound.

References

Troubleshooting common side reactions in the synthesis of 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5,5-dimethylhexanal. The primary route for this synthesis involves the oxidation of the corresponding primary alcohol, 5,5-dimethylhexan-1-ol (B3050655). This guide addresses side reactions and challenges associated with common oxidation methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a low yield of this compound and a significant amount of an unknown byproduct. What are the likely causes and solutions?

A low yield in the synthesis of this compound can stem from several factors, primarily incomplete reaction or the formation of side products. The appropriate troubleshooting strategy depends on the chosen oxidation method.

  • For Pyridinium (B92312) Chlorochromate (PCC) Oxidation:

    • Incomplete Reaction: PCC is a solid reagent, and reactions can be slow if not adequately stirred or if the reagent is not finely powdered. Ensure vigorous stirring and use a high-quality, finely powdered PCC. The reaction may also require gentle heating to go to completion.

    • Side Product Formation: Over-oxidation to the carboxylic acid is a common side reaction, especially in the presence of water.[1][2][3] Ensure all glassware is thoroughly dried and use an anhydrous solvent like dichloromethane (B109758) (DCM).[1]

  • For Swern Oxidation:

    • Incomplete Reaction: This reaction is highly temperature-sensitive. Ensure the temperature is maintained at or below -60°C during the addition of reagents to form the active oxidant.[4]

    • Side Product Formation: A common side reaction at elevated temperatures is the formation of a methylthiomethyl (MTM) ether. Strict temperature control is crucial to prevent this.[5]

  • For Dess-Martin Periodinane (DMP) Oxidation:

    • Incomplete Reaction: While generally efficient, incomplete reaction can occur with impure DMP. Using a freshly opened bottle or a well-stored reagent is recommended. The reaction rate can be increased by the addition of a catalytic amount of water.[6]

Q2: My final product is contaminated with 5,5-dimethylhexanoic acid. How can I prevent this over-oxidation?

The formation of the corresponding carboxylic acid is a common issue when oxidizing primary alcohols.

  • Using PCC: The primary cause of over-oxidation with PCC is the presence of water, which facilitates the formation of a hydrate (B1144303) from the aldehyde, which is then further oxidized.[2][3] To mitigate this:

    • Use anhydrous solvents (e.g., dichloromethane).

    • Thoroughly dry all glassware before use.

    • Consider adding molecular sieves to the reaction mixture to scavenge any residual water.

  • Using Swern or Dess-Martin Oxidation: These methods are generally much less prone to over-oxidation to the carboxylic acid, making them a better choice if this is a persistent issue.[5][6]

Q3: After my Swern oxidation, the workup is complicated by a strong, unpleasant odor. What is this, and how can I manage it?

The potent, unpleasant odor is due to the formation of dimethyl sulfide (B99878) ((CH₃)₂S), a byproduct of the Swern oxidation.[7][8]

  • Mitigation during Workup: To neutralize the odor, the aqueous waste and contaminated glassware can be treated with an oxidizing agent like bleach (sodium hypochlorite) or potassium permanganate (B83412) solution.[4] This will oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (B87167) (DMSO) or dimethyl sulfone (DMSO₂).[4] Exercise caution as these oxidants can potentially react with your desired product if not separated properly.

Q4: I am considering using Dess-Martin Periodinane (DMP). What are the main advantages and disadvantages?

DMP is a highly selective and mild oxidizing agent for converting primary alcohols to aldehydes.[6][9][10]

  • Advantages:

    • High yields and chemoselectivity.[6]

    • Mild reaction conditions (room temperature, neutral pH).[6]

    • Simplified workup compared to chromium-based reagents.[6]

    • Tolerant of many sensitive functional groups.[6]

  • Disadvantages:

    • Higher cost compared to other oxidizing agents.[6]

    • Potentially explosive under certain conditions (heat- and shock-sensitive).[11]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Primary Alcohols to Aldehydes

FeaturePyridinium Chlorochromate (PCC)Swern OxidationDess-Martin Periodinane (DMP)
Typical Yield 60-85%75-95%85-95%
Reaction Temperature Room Temperature to 40°C-78°C to Room TemperatureRoom Temperature
Common Solvents Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM), Chloroform
Key Side Reactions Over-oxidation to carboxylic acidMTM ether formationNone commonly reported
Workup Complexity Filtration of chromium saltsAqueous washes, odor mitigationAqueous washes
Toxicity/Safety Chromium (VI) is toxicProduces toxic CO gasReagent is shock-sensitive

Experimental Protocols

Protocol 1: Synthesis of this compound via PCC Oxidation

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reaction: To the stirred suspension, add a solution of 5,5-dimethylhexan-1-ol (1 equivalent) in anhydrous DCM dropwise.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Florisil to remove the chromium byproducts.[12]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Synthesis of this compound via Swern Oxidation

  • Activation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78°C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60°C. Stir for 15 minutes.

  • Oxidation: Add a solution of 5,5-dimethylhexan-1-ol (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60°C. Stir for 30 minutes.

  • Quenching: Add triethylamine (B128534) (5 equivalents) dropwise, allowing the reaction to warm to room temperature.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by distillation.

Protocol 3: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation

  • Preparation: In a round-bottom flask, dissolve 5,5-dimethylhexan-1-ol (1 equivalent) in anhydrous DCM.

  • Reaction: Add Dess-Martin periodinane (1.1 equivalents) in one portion to the stirred solution at room temperature.

  • Monitoring: The reaction is typically complete within 1-3 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Purification: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by distillation.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Product cluster_reagents Oxidizing Agents 5,5-dimethylhexan-1-ol 5,5-dimethylhexan-1-ol This compound This compound 5,5-dimethylhexan-1-ol->this compound Oxidation PCC PCC PCC->this compound Swern Swern Oxidation (DMSO, (COCl)2, Et3N) Swern->this compound DMP Dess-Martin Periodinane DMP->this compound

Caption: Main synthetic route to this compound.

Side_Reactions 5,5-dimethylhexan-1-ol 5,5-dimethylhexan-1-ol This compound This compound 5,5-dimethylhexan-1-ol->this compound Desired Oxidation MTM_Ether Methylthiomethyl ether 5,5-dimethylhexan-1-ol->MTM_Ether Side Reaction (Swern at high temp.) Carboxylic_Acid 5,5-dimethylhexanoic acid This compound->Carboxylic_Acid Over-oxidation (e.g., PCC with H2O)

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Identify Oxidation Method start->check_reaction pcc_issues PCC Related Issues check_reaction->pcc_issues PCC swern_issues Swern Related Issues check_reaction->swern_issues Swern dmp_issues DMP Related Issues check_reaction->dmp_issues DMP over_oxidation Over-oxidation to Acid? pcc_issues->over_oxidation incomplete_reaction Incomplete Reaction? pcc_issues->incomplete_reaction temp_control Temperature Control Issue? swern_issues->temp_control dmp_issues->incomplete_reaction over_oxidation->incomplete_reaction No use_anhydrous Use Anhydrous Conditions over_oxidation->use_anhydrous Yes increase_time Increase Reaction Time/Stirring incomplete_reaction->increase_time Yes check_dmp_quality Check DMP Quality incomplete_reaction->check_dmp_quality No, DMP used maintain_low_temp Maintain Temp < -60°C temp_control->maintain_low_temp Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Purification techniques for 5,5-DIMETHYLHEXANAL (distillation, chromatography)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,5-dimethylhexanal using distillation and chromatography techniques. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning and executing purification protocols.

PropertyValueSource
Molecular Formula C8H16O[1][2][3][4]
Molecular Weight 128.21 g/mol [1][2][3]
Predicted Boiling Point 160.5 ± 9.0 °C (at 760 mmHg)[2]
Density (Predicted) 0.811 ± 0.06 g/cm³[2]
IUPAC Name This compound[3]

Purification Methodologies

Distillation

Distillation is a primary method for purifying this compound, particularly for removing non-volatile impurities or separating it from solvents with significantly different boiling points. Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.[5][6]

  • Preparation :

    • Ensure all glassware is dry and free of cracks or stars to prevent implosion under vacuum.[7]

    • Add the crude this compound and a magnetic stir bar to a round-bottom flask. Boiling stones are not suitable for vacuum distillation.[7]

    • Lightly grease all ground-glass joints to ensure a good seal.[7]

  • Apparatus Setup :

    • Assemble the vacuum distillation apparatus, including a Claisen adapter to minimize bumping, a condenser, and a receiving flask.[7]

    • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump or water aspirator).[7]

    • Place a thermometer to monitor the vapor temperature.

  • Distillation Process :

    • Begin stirring the crude material.

    • Gradually apply the vacuum. A hissing sound indicates a leak in the system.[7]

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath. The bath temperature should be set about 20-30°C higher than the expected boiling point of the aldehyde at that pressure.[6]

    • Collect the fraction that distills at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point.

  • Shutdown :

    • Remove the heat source and allow the apparatus to cool to room temperature.[7]

    • Slowly and carefully reintroduce air into the system to break the vacuum before disassembling the apparatus.[7]

Issue Potential Cause(s) Solution(s)
Bumping/Violent Boiling - Residual low-boiling solvent. - Heating too rapidly. - Inefficient stirring.- Apply vacuum before heating to remove volatile solvents.[7] - Heat the mixture gradually. - Ensure vigorous and constant stirring.
No Distillate Collected - Vacuum pressure is not low enough. - Heating is insufficient. - A leak in the system.- Check the vacuum pump and ensure all joints are well-sealed. - Increase the heating bath temperature gradually. - Check for and re-grease any leaking joints.
Product Decomposes (Discoloration/Polymerization) - The distillation temperature is too high. Aldehydes can be sensitive to heat.[6]- Use a lower pressure (higher vacuum) to reduce the boiling point.[5] - Ensure the distillation is performed as quickly as possible.
Product is Contaminated with Carboxylic Acid - Oxidation of the aldehyde by air, especially at elevated temperatures.[8][9]- Purge the apparatus with an inert gas (e.g., nitrogen or argon) before starting the distillation. - Use freshly prepared material if possible.

Distillation Workflow

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation A Crude this compound B Add to Round-Bottom Flask with Stir Bar A->B C Assemble Vacuum Distillation Apparatus B->C D Apply Vacuum C->D E Heat Gently D->E F Collect Pure Fraction E->F G Cool Apparatus F->G H Break Vacuum G->H I Store Purified Aldehyde under Inert Atmosphere H->I Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography A Prepare Silica Gel Column (Optional: Neutralize) B Dissolve Crude Aldehyde in Minimal Solvent A->B C Load Sample onto Column B->C D Elute with Non-Polar Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H I Store Purified Aldehyde H->I

References

Identifying and removing impurities from 5,5-DIMETHYLHEXANAL samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-DIMETHYLHEXANAL. Our focus is on the identification and removal of common impurities that may be present in your samples.

Troubleshooting Guide: Impurity Identification and Removal

This guide addresses common issues encountered during the analysis and purification of this compound.

Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis Presence of synthesis-related impurities. The most common synthetic route is the hydroformylation of 3,3-dimethyl-1-pentene, which can lead to isomeric aldehydes (e.g., 4,5-dimethylhexanal) and hydrogenation byproducts (e.g., 3,3-dimethyl-1-pentanol).[1][2][3][4][5][6][7]Perform a detailed mass spectral analysis to identify the molecular weight of the impurity. Compare the fragmentation pattern with known spectra of potential byproducts. Refer to the Common Impurities and Their Characteristics table below.
Broad or tailing peaks in GC analysis The aldehyde may be degrading on the column, or there may be co-eluting impurities. Aldehydes can be prone to decomposition on silica-based columns.[6]Use a column with a different stationary phase or a lower analysis temperature. Consider derivatization of the aldehyde to a more stable compound before analysis.
Low purity after initial purification (e.g., distillation) Impurities with boiling points close to this compound may not be effectively removed by simple distillation.Employ a more selective purification method such as fractional distillation with a high-efficiency column or chemical purification via a bisulfite adduct.
Product degradation during purification Aldehydes are susceptible to oxidation, especially at elevated temperatures during distillation.Ensure your distillation apparatus is under an inert atmosphere (e.g., nitrogen or argon). Consider using vacuum distillation to lower the boiling point.
Incomplete removal of aldehyde with bisulfite extraction The reaction to form the bisulfite adduct may be incomplete, or the extraction procedure may be inefficient.Increase the reaction time with the sodium bisulfite solution and ensure vigorous mixing. Perform multiple extractions with fresh bisulfite solution.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in a sample of this compound?

The most common impurities are typically byproducts from its synthesis, which is often the hydroformylation of 3,3-dimethyl-1-pentene. These can include:

  • Isomeric Aldehydes: Such as 4,5-dimethylhexanal, formed by the addition of the formyl group to the other carbon of the double bond.

  • Starting Material: Unreacted 3,3-dimethyl-1-pentene.

  • Hydrogenation Products: The corresponding alcohol, 3,3-dimethyl-1-pentanol, from the hydrogenation of the starting alkene.

  • Oxidation Product: 5,5-dimethylhexanoic acid, formed by the oxidation of the aldehyde, especially if the sample has been exposed to air.

2. How can I identify these impurities in my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying volatile impurities. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to identify characteristic peaks of the aldehyde and potential impurities.

3. What is the best method to purify this compound?

For high purity, a two-step approach is often best:

  • Fractional Distillation: To remove impurities with significantly different boiling points.

  • Chemical Purification via Bisulfite Adduct: This is a highly selective method for separating aldehydes from other organic compounds. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction. The pure aldehyde is then regenerated by adding a base.

4. Can I use column chromatography to purify this compound?

While possible, it is not always the recommended method as aldehydes can sometimes decompose on silica (B1680970) gel. If you choose to use column chromatography, it is advisable to use a neutral stationary phase or to neutralize the silica gel with a base like triethylamine (B128534) before use.

5. How should I store my purified this compound?

To prevent oxidation, it is best to store purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC8H16O128.21160.5 ± 9.0 (Predicted)[8]
4,5-DimethylhexanalC8H16O128.21Not available
3,3-Dimethyl-1-pentanolC7H16O116.20165-167[9][10]
5,5-Dimethylhexanoic AcidC8H16O2144.21Not available
Table 2: Representative GC-MS Analytical Data
Compound Retention Time (min) Key Mass Fragments (m/z)
This compound8.5 (Estimated)57, 41, 71, 85, 128[11]
4,5-Dimethylhexanal8.2 (Estimated)43, 57, 71, 85, 128
3,3-Dimethyl-1-pentanol7.9 (Estimated)57, 69, 85, 98
5,5-Dimethylhexanoic Acid9.8 (Estimated)60, 73, 87, 129

Retention times are estimated for a standard non-polar GC column and will vary depending on the specific instrument and conditions.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines a general method for the analysis of a this compound sample.

1. Sample Preparation:

2. GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL with a split ratio of 50:1.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp to 150°C at 10°C/min.
  • Ramp to 250°C at 20°C/min, hold for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: 35-350 amu.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its mass spectrum.
  • Analyze the mass spectra of any other significant peaks and compare them to a spectral library (e.g., NIST) to identify potential impurities.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol describes a highly selective method for purifying this compound.

1. Materials:

  • Crude this compound sample.
  • Methanol (B129727) or Dimethylformamide (DMF)[11].
  • Saturated aqueous sodium bisulfite (NaHSO3) solution.
  • Diethyl ether or hexane (B92381).
  • 5 M Sodium hydroxide (B78521) (NaOH) solution.
  • Saturated aqueous sodium chloride (brine).
  • Anhydrous magnesium sulfate (B86663) (MgSO4).
  • Separatory funnel.
  • Round bottom flasks.
  • Rotary evaporator.

2. Procedure:

  • Adduct Formation:
  • Dissolve the crude this compound sample in an equal volume of methanol or DMF in a flask.
  • Transfer the solution to a separatory funnel.
  • Add 1.5 equivalents of saturated aqueous sodium bisulfite solution.
  • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
  • Extraction of Non-Aldehyde Impurities:
  • Add diethyl ether or hexane to the separatory funnel and shake.
  • Allow the layers to separate. The aqueous layer contains the aldehyde-bisulfite adduct.
  • Drain the aqueous layer into a clean flask.
  • Discard the organic layer which contains the non-aldehyde impurities.
  • Regeneration of the Aldehyde:
  • Return the aqueous layer to the separatory funnel.
  • Slowly add 5 M NaOH solution while shaking until the solution is basic (pH > 12) and the white precipitate (if any) redissolves. This regenerates the aldehyde.
  • Extract the aqueous layer three times with diethyl ether.
  • Work-up:
  • Combine the organic extracts and wash with brine.
  • Dry the organic layer over anhydrous MgSO4.
  • Filter to remove the drying agent.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification Workflow start Crude this compound Sample gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr analysis Data Analysis & Impurity Identification gcms->analysis nmr->analysis decision Are impurities volatile with different B.P.? analysis->decision frac_dist Fractional Distillation decision->frac_dist Yes bisulfite Bisulfite Adduct Purification decision->bisulfite No / Further Purification Needed frac_dist->bisulfite final_product Pure this compound bisulfite->final_product

Caption: Workflow for identifying and removing impurities from this compound.

signaling_pathway cluster_reactants Organic Phase cluster_reagents Aqueous Phase cluster_products Separated Phases aldehyde This compound (in Ether) adduct Water-Soluble Adduct (aq) aldehyde->adduct + NaHSO3 impurities Non-Aldehyde Impurities (in Ether) purified_impurities Purified Impurities (in Ether) impurities->purified_impurities No Reaction bisulfite NaHSO3 (aq) bisulfite->adduct

Caption: Logical relationship in bisulfite purification of this compound.

References

Addressing peak tailing and broadening in GC analysis of 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gas Chromatography (GC) analysis of 5,5-DIMETHYLHEXANAL.

Troubleshooting Guide: Peak Tailing and Broadening

Peak tailing and broadening are common chromatographic problems that can significantly impact the accuracy and precision of quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing. What are the likely causes?

Peak tailing for an active analyte like an aldehyde is often due to undesirable interactions within the GC system. The primary causes can be categorized as either chemical activity or physical/mechanical issues.

  • Chemical Activity: This is the most common cause for tailing of polar compounds like aldehydes. Active sites in the sample flow path, such as silanol (B1196071) groups in the inlet liner or on the column, can interact with the aldehyde's carbonyl group, causing delayed elution and peak tailing. Contamination from previous injections can also introduce active sites.

  • Physical/Mechanical Issues: Problems with the physical setup of the GC can also lead to peak tailing. These include:

    • Improper column installation: A poorly cut column end or incorrect insertion depth in the inlet or detector can create dead volumes and disrupt the sample band.

    • Leaks: Leaks in the injection port, particularly at the septum, can cause a slow and incomplete transfer of the sample onto the column.

    • Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can interfere with the sample path.

Q2: How can I determine if the peak tailing is due to chemical activity or a physical problem?

A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon (e.g., methane (B114726) or butane).

  • If only the this compound peak (and other polar analytes) tails while the hydrocarbon peak is symmetrical, the issue is likely due to chemical activity.

  • If all peaks in the chromatogram, including the hydrocarbon, exhibit tailing, this points towards a physical or mechanical problem with the GC system.

Q3: What steps should I take to address peak tailing caused by chemical activity?

To mitigate chemical interactions, focus on ensuring an inert flow path:

  • Inlet Maintenance: The inlet is a primary source of activity.

    • Replace the inlet liner: Regularly replace the liner with a deactivated one. For aldehydes, liners with a highly inert deactivation, such as those treated with proprietary deactivation technologies, are recommended.

    • Replace the septum: Septa can bleed and introduce contaminants. Use high-quality, low-bleed septa.

    • Clean the inlet: If contamination is suspected, clean the injector port according to the manufacturer's instructions.

  • Column Maintenance:

    • Use an inert column: Employ a column specifically designed for the analysis of polar compounds, which has a highly deactivated stationary phase.

    • Trim the column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can restore performance.

    • Condition the column: Properly condition the column according to the manufacturer's guidelines to remove any residual moisture or contaminants.

Q4: My this compound peak is broad, not tailing. What could be the cause?

Peak broadening, where the peak is wider than expected but symmetrical, is often related to issues with the introduction of the sample onto the column or the chromatographic conditions.

  • Injection Technique:

    • Slow injection: A slow manual or autosampler injection can introduce the sample as a wide band.

    • Large injection volume: Injecting too large a volume of sample can overload the column.

  • Inlet and Column Conditions:

    • Incorrect inlet temperature: If the temperature is too low, the sample may not vaporize quickly and completely.

    • Sub-optimal flow rate: A carrier gas flow rate that is too low can lead to increased band broadening due to diffusion.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak broadening.

Q5: How can I troubleshoot peak broadening?

  • Optimize Injection Parameters:

    • Injection speed: Ensure a fast and consistent injection.

    • Injection volume: Try reducing the injection volume.

    • Solvent effect: In splitless injection, ensure the initial oven temperature is appropriate for the solvent to allow for proper focusing of the analyte band at the head of the column.

  • Adjust GC Method Parameters:

    • Increase carrier gas flow rate: A higher flow rate can reduce the time the analyte spends in the column, minimizing diffusion.

    • Increase oven temperature ramp rate: A faster ramp can help to sharpen peaks for later eluting compounds.

  • Sample Concentration:

    • Dilute the sample: If column overload is suspected, dilute the sample and reinject.

Data Presentation

The following tables summarize the impact of key GC parameters on the peak shape of aldehydes.

Table 1: Effect of Inlet Liner Deactivation on Aldehyde Peak Asymmetry

Liner TypeDeactivationAnalytePeak Asymmetry Factor (As)
Standard GlassNoneHexanal2.1
DeactivatedSilanizedHexanal1.3
Ultra InertProprietaryHexanal1.1

Data is illustrative and based on typical performance. Actual results may vary.

Table 2: Influence of GC Column Phase Polarity on Aldehyde Peak Shape

Column PhasePolarityAnalytePeak Tailing Factor (Tf)
5% Phenyl PolysiloxaneLowHeptanal1.8
Polyethylene Glycol (WAX)HighHeptanal1.2

Data is illustrative and based on typical performance. Actual results may vary.

Experimental Protocols

Two detailed methodologies for the analysis of this compound are provided below.

Protocol 1: GC-MS Analysis of Volatile Aldehydes with PFBHA Derivatization

This method is suitable for the trace-level analysis of volatile aldehydes in complex matrices and utilizes derivatization to improve chromatographic performance and sensitivity.[1]

1. Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Methanol (GC grade)

  • Hexane (B92381) (GC grade)

  • Deionized water

  • Internal Standard (e.g., d12-Hexanal)

2. Sample Preparation (Derivatization):

  • Prepare a 10 mg/mL solution of PFBHA in deionized water.

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • In a headspace vial, combine 1 mL of the aqueous sample (or standard), 10 µL of the internal standard solution, and 100 µL of the PFBHA solution.

  • Seal the vial and incubate at 60°C for 30 minutes to allow for complete derivatization.

  • After cooling, add 1 mL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.

  • Transfer the hexane layer to an autosampler vial for GC-MS analysis.

3. GC-MS Parameters:

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Scan Range 40-450 m/z
Protocol 2: Direct GC-FID Analysis of Underivatized this compound

This method is suitable for the analysis of higher concentrations of this compound without the need for derivatization. A Flame Ionization Detector (FID) is used for detection.

1. Materials and Reagents:

  • This compound standard

  • Methanol (GC grade) or another suitable solvent

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Transfer the standards and samples to autosampler vials.

3. GC-FID Parameters:

ParameterValue
GC System Agilent 8890 GC with FID or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Inlet Temperature 240°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program 60°C (hold 1 min), ramp to 220°C at 10°C/min, hold 5 min
Detector Temperature 250°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Visualizations

The following diagrams illustrate key troubleshooting workflows and logical relationships.

Troubleshooting_Workflow cluster_start Start: Peak Tailing/Broadening Observed cluster_diagnosis Diagnosis cluster_chemical Chemical Activity Path cluster_physical Physical/Mechanical Path cluster_resolution Resolution start Observe Peak Shape Problem (Tailing or Broadening) inject_hydrocarbon Inject Non-Polar Standard (e.g., Methane) start->inject_hydrocarbon chemical_issue Chemical Activity Suspected inject_hydrocarbon->chemical_issue Only Aldehyde Tails physical_issue Physical/Mechanical Issue Suspected inject_hydrocarbon->physical_issue All Peaks Tail/Broaden inlet_maint Perform Inlet Maintenance (Liner, Septum, Seal) chemical_issue->inlet_maint column_maint Perform Column Maintenance (Trim, Condition, Replace) inlet_maint->column_maint inert_consumables Use Ultra Inert Consumables column_maint->inert_consumables reinject_sample Re-inject Sample and Standard inert_consumables->reinject_sample check_install Check Column Installation (Cut, Depth) physical_issue->check_install leak_check Perform Leak Check (Inlet, Fittings) check_install->leak_check check_params Review Method Parameters (Temps, Flows) leak_check->check_params check_params->reinject_sample problem_solved Problem Resolved reinject_sample->problem_solved Peak Shape Acceptable escalate Contact Technical Support reinject_sample->escalate Problem Persists

Caption: A troubleshooting workflow for addressing peak tailing and broadening.

Logical_Relationships cluster_causes Root Causes cluster_factors Contributing Factors cluster_solutions Solutions peak_tailing Peak Tailing active_sites Active Sites (Liner, Column) peak_tailing->active_sites contamination Contamination peak_tailing->contamination dead_volume Dead Volume peak_tailing->dead_volume leaks System Leaks peak_tailing->leaks peak_broadening Peak Broadening peak_broadening->dead_volume column_overload Column Overload peak_broadening->column_overload slow_injection Slow Injection peak_broadening->slow_injection low_flow Low Flow Rate peak_broadening->low_flow inert_path Ensure Inert Flow Path active_sites->inert_path contamination->inert_path proper_install Proper Column Installation dead_volume->proper_install leaks->proper_install sample_prep Appropriate Sample Prep column_overload->sample_prep optimize_params Optimize GC Parameters slow_injection->optimize_params low_flow->optimize_params

Caption: Logical relationships between causes, factors, and solutions for peak shape issues.

References

Technical Support Center: Solving Poor NMR Resolution of 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor spectral resolution in the NMR analysis of 5,5-dimethylhexanal.

Troubleshooting Guide

Q1: My ¹H NMR spectrum for this compound shows broad, poorly resolved peaks. What is the most common cause and solution?

A: The most frequent cause of poor resolution in NMR spectroscopy is magnetic field inhomogeneity across the sample volume. To achieve high-resolution spectra, the static magnetic field must be highly uniform.[1] The primary solution is a process called shimming .

Shimming involves adjusting the currents in a series of electromagnetic coils (shims) to counteract the inherent inhomogeneities of the main magnetic field and those introduced by the probe and sample.[1] Modern spectrometers offer automated shimming routines, such as gradient shimming, which are highly effective and time-saving.[2][3] If automated shimming is insufficient, manual shimming may be required.

Q2: I have performed automated shimming, but the spectral resolution for this compound is still suboptimal. What should I investigate next?

A: If shimming does not resolve the issue, the problem likely lies with the sample preparation itself. Poor sample quality has a profound effect on the resulting spectrum.[4] Carefully review the following aspects of your sample:

  • Presence of Solid Particles: Suspended solid particles will severely distort the magnetic field homogeneity, leading to broad lines that cannot be corrected by shimming.[4] All samples must be filtered directly into the NMR tube.[4][5]

  • Sample Concentration: An overly concentrated sample can increase the solution's viscosity, which results in broader spectral lines.[4] For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[4]

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. If suspected, samples can be degassed using a freeze-pump-thaw technique.[4]

  • NMR Tube Quality: Use only clean, dry, high-quality NMR tubes. Scratches on the glass or using low-quality tubes can degrade performance.[5] Do not dry tubes in a hot oven, as this can fail to remove solvent vapors effectively.[4]

Below is a troubleshooting workflow to diagnose and solve resolution issues.

G start Poor Resolution Observed shim Step 1: Perform Shimming (Automated Gradient & Manual) start->shim dec1 Resolution Improved? shim->dec1 eval_sample Step 2: Critically Evaluate Sample Preparation dec1->eval_sample No acquire Acquire High-Resolution Spectrum dec1->acquire Yes prep_new Step 3: Prepare New Sample (Filter, Check Concentration) eval_sample->prep_new reshim Step 4: Re-shim and Acquire Spectrum prep_new->reshim dec2 Resolution Improved? reshim->dec2 modify_params Step 5: Modify Acquisition Parameters dec2->modify_params No dec2->acquire Yes modify_params->reshim end Problem Solved acquire->end

Caption: Troubleshooting workflow for poor NMR resolution.

Frequently Asked Questions (FAQs)

Q: How does sample concentration specifically affect the resolution for this compound?

A: High concentrations of this compound can lead to poor resolution in two ways. Firstly, it increases the viscosity of the solution, which restricts molecular tumbling and leads to broader lines.[4] Secondly, at high concentrations, intermolecular interactions such as dipole-dipole interactions or aggregation may occur, causing changes in the local chemical environment and contributing to line broadening.

Q: What is the recommended experimental protocol for preparing a high-resolution NMR sample of this compound?

A: Following a meticulous sample preparation protocol is crucial for achieving a high-quality spectrum.

Experimental Protocol: High-Resolution NMR Sample Preparation

  • Weighing: Accurately weigh approximately 5-25 mg of purified this compound into a clean, dry vial.[4]

  • Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][5] Ensure the solvent is from a fresh or properly stored bottle to minimize water contamination.[6][7]

  • Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: Prepare a filter by tightly packing a small plug of glass wool or a Kimwipe into a Pasteur pipette.[4][8] Filter the entire solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any dust or particulate matter.[4][5]

  • Volume Check: Ensure the solvent height in the tube is sufficient to cover the instrument's receiver coils (typically a height of ~5 cm or 0.6 mL).[5] Consistent sample volume minimizes the need for extensive re-shimming between samples.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly near the top.[5]

Q: Which instrument parameters can I adjust to improve spectral resolution?

A: Beyond shimming, several acquisition parameters can be optimized to enhance resolution. These adjustments often involve a trade-off between resolution, sensitivity, and total experiment time.

ParameterRecommended AdjustmentEffect on Resolution
Acquisition Time (AT) IncreaseLonger AT leads to a smaller digital resolution (Hz/point), resulting in sharper, better-defined peaks.
Number of Points (NP) IncreaseA larger number of data points in the FID provides better digital resolution after Fourier transformation.
Temperature Increase (e.g., to 298 K or 310 K)For molecules with conformational isomers (rotamers), increasing the temperature can average out the different conformations on the NMR timescale, leading to sharper peaks.[7]
Spinning Turn on (e.g., 20 Hz)Spinning the sample averages out inhomogeneities in the x-y plane. If spinning is used, off-axis shims (x, y, xz, etc.) must be adjusted to remove spinning sidebands.[1]

Q: Are certain deuterated solvents better for analyzing this compound?

A: Chloroform-d (CDCl₃) is a standard and suitable solvent for a non-polar aliphatic aldehyde like this compound. However, if you experience signal overlap, changing the solvent can be a powerful troubleshooting tool.[7] Solvents like Benzene-d₆ can induce different chemical shifts due to their magnetic anisotropy, potentially resolving overlapping peaks.[7]

SolventResidual ¹H Peak (ppm)Common ImpurityNotes
Chloroform-d (CDCl₃) 7.26Water (~1.56 ppm)Standard choice for non-polar compounds.
Benzene-d₆ (C₆D₆) 7.16Water (~0.40 ppm)Can resolve peak overlap through anisotropic effects.
Acetone-d₆ ((CD₃)₂CO) 2.05Water (~2.84 ppm)Useful alternative if the chloroform (B151607) peak obscures signals.[7]
Methanol-d₄ (CD₃OD) 3.31 (CHD₂) & 4.87 (OH)Water (~4.87 ppm)Polar protic solvent, may interact with the aldehyde.

Q: The aldehyde proton peak for my sample appears around 9.7 ppm, but it is a broad singlet. Is this expected?

A: The aldehyde proton of this compound is expected to appear far downfield (typically 9-10 ppm) due to the deshielding effect of the carbonyl group's magnetic anisotropy.[9][10][11] It couples to the adjacent -CH₂- group, so it should ideally appear as a triplet. A broad singlet indicates a loss of coupling information, which is a classic sign of poor resolution. This reinforces the need to revisit shimming and sample preparation procedures to improve magnetic field homogeneity.

G cluster_cause Primary Causes of Poor Resolution cluster_solution Primary Solutions Inhomogeneity Magnetic Field Inhomogeneity Shimming Instrument Shimming Inhomogeneity->Shimming Addressed by SamplePrep Poor Sample Preparation NewSample Meticulous Sample Preparation SamplePrep->NewSample Addressed by

References

Minimizing degradation of 5,5-DIMETHYLHEXANAL during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of 5,5-dimethylhexanal to minimize degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it under controlled conditions that minimize exposure to factors that can cause degradation, such as air, light, and heat.

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Store in a cool, dry place, ideally refrigerated (2-8°C). Avoid freezing, as this can accelerate polymerization.[1]Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]Prevents oxidation of the aldehyde to a carboxylic acid.[1][2]
Container Use an amber glass vial with a tightly sealed cap.[3] For long-term storage, consider containers with PTFE-lined caps (B75204) or specialized vials like Mininert® valves.Protects from light, which can catalyze degradation, and prevents leakage and exposure to air.[2][3]
Purity For optimal stability, consider diluting the neat aldehyde to a 10% solution in a primary alcohol like ethanol.In alcoholic solutions, aldehydes form more stable hemiacetals.[1]

Q2: What are the primary signs of this compound degradation?

A2: Degradation of this compound can manifest in several ways:

  • Change in Appearance: The clear, colorless liquid may become yellow or develop a precipitate.

  • Increased Viscosity: The liquid may become thicker or even solidify over time due to polymerization.[1]

  • Change in Odor: A sharp, unpleasant odor may develop, indicating the formation of the corresponding carboxylic acid through oxidation.[1]

  • Inconsistent Experimental Results: Degradation can lead to lower-than-expected yields or the appearance of unexpected byproducts in your reactions.

Q3: What are the main chemical pathways through which this compound degrades?

A3: The two primary degradation pathways for this compound are oxidation and polymerization.

  • Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air (oxygen). This reaction converts the aldehyde into 5,5-dimethylhexanoic acid. This process can be accelerated by light and the presence of metal impurities.

  • Polymerization: Aldehydes can undergo self-condensation to form trimers (trioxanes) or other polymers.[1] This is often catalyzed by acidic or basic impurities and can be accelerated at very low temperatures.[1]

Q4: How should I handle this compound to minimize degradation during my experiments?

A4: Proper handling techniques are critical to prevent contamination and degradation:

  • Work under an Inert Atmosphere: Whenever possible, handle the compound under an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Use Clean and Dry Equipment: Ensure all glassware and equipment are scrupulously clean and dry to avoid introducing contaminants that could catalyze degradation.

  • Minimize Exposure to Air: Do not leave the container open for extended periods. Promptly reseal the container after use.

  • Avoid Heat and Light: Keep the compound away from direct sunlight and heat sources during handling.[2][3]

  • Use Proper Transfer Tools: Use clean, dry syringes or pipettes for transferring the liquid.[3]

Q5: What should I do if I suspect my this compound has degraded?

A5: If you suspect degradation, it is recommended to verify the purity of the material before use.[2] You can use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess its purity. If degradation is confirmed, the aldehyde may need to be purified (e.g., by distillation) before use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in color (yellowing) or formation of a precipitate. Oxidation from air exposure.[2]Ensure the container is tightly sealed and was purged with an inert gas. For future use, handle under an inert atmosphere. Store in a dark, cool place.[2]
Increased viscosity or solidification. Polymerization.[1]Check for the presence of acidic or basic contaminants. Store at a cool, but not freezing, temperature.[1] Consider diluting in a primary alcohol for long-term storage.[1]
Inconsistent experimental results or low yields. Product degradation leading to inaccurate concentration.[2]Verify the purity of the aldehyde using an appropriate analytical technique (e.g., GC-MS, NMR) before use.[2] If necessary, purify the aldehyde.
Improper handling leading to contamination.Always use clean and dry equipment. Avoid introducing moisture into the container.
Exposure to heat during the experiment.Ensure the reaction temperature is appropriate and avoid unnecessary heating.

Experimental Protocols

Protocol: Purity Assessment of this compound by GC-MS

This protocol outlines a general method for determining the purity of this compound and detecting common degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization with PFBHA is often used to improve the chromatographic separation and detection of aldehydes.[4]

Materials:

  • This compound sample

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[4]

  • High-purity solvent (e.g., acetonitrile (B52724) or ethyl acetate)

  • Internal standard (e.g., a deuterated aldehyde not present in the sample)[4]

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a PFBHA derivatizing solution (e.g., 10 mg/mL in the same solvent).[4]

    • In a clean vial, mix a known volume of the sample stock solution with an excess of the PFBHA solution.

    • Add the internal standard.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) to form the oxime derivative.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 50-500

  • Data Analysis:

    • Identify the peak corresponding to the PFBHA derivative of this compound based on its retention time and mass spectrum.

    • Look for peaks corresponding to potential degradation products, such as the PFBHA derivative of 5,5-dimethylhexanoic acid or higher molecular weight oligomers.

    • Quantify the purity by comparing the peak area of the this compound derivative to the total peak area of all components (excluding the solvent and derivatizing agent).

Visualizations

cluster_storage Recommended Storage 5_5_Dimethylhexanal 5_5_Dimethylhexanal Inert_Atmosphere Inert Atmosphere (Argon or Nitrogen) 5_5_Dimethylhexanal->Inert_Atmosphere Prevents Oxidation Cool_Temperature Cool Temperature (2-8°C) 5_5_Dimethylhexanal->Cool_Temperature Slows Reactions Amber_Glass Amber Glass Vial 5_5_Dimethylhexanal->Amber_Glass Blocks Light Tightly_Sealed Tightly Sealed Amber_Glass->Tightly_Sealed Prevents Air/Moisture Entry

Caption: Recommended storage workflow for this compound.

cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway Aldehyde This compound Carboxylic_Acid 5,5-Dimethylhexanoic Acid Aldehyde->Carboxylic_Acid Oxidation Trimer Cyclic Trimer (Trioxane) Aldehyde->Trimer Polymerization Oxygen Oxygen (Air) Oxygen->Carboxylic_Acid Light_Heat Light / Heat Light_Heat->Carboxylic_Acid Catalysts Acid/Base Impurities Catalysts->Trimer Low_Temp Low Temperature Low_Temp->Trimer

Caption: Primary degradation pathways of this compound.

cluster_workflow Experimental Workflow Start Start Experiment Check_Purity Assess Aldehyde Purity (e.g., GC-MS) Start->Check_Purity Handle_Inert Handle Under Inert Atmosphere Check_Purity->Handle_Inert Use_Clean_Dry Use Clean, Dry Glassware Handle_Inert->Use_Clean_Dry Run_Reaction Perform Experiment Use_Clean_Dry->Run_Reaction Analyze_Results Analyze Results Run_Reaction->Analyze_Results End End Analyze_Results->End

Caption: Recommended experimental workflow for using this compound.

References

Technical Support Center: The Wittig Reaction with Sterically Hindered Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Wittig and related olefination reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered aldehydes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your reactions.

Troubleshooting Guide

Low yields and poor selectivity are common hurdles when working with sterically hindered aldehydes in Wittig reactions. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Product Yield

Low yields in Wittig reactions involving sterically hindered aldehydes are frequently reported. This can be attributed to several factors, including the reduced reactivity of the aldehyde and steric hindrance impeding the approach of the ylide.

Troubleshooting_Wittig start Low/No Yield with Hindered Aldehyde check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents aldehyde_purity Is the aldehyde pure and free of oxidation/polymerization products? check_reagents->aldehyde_purity Key Question check_conditions 2. Assess Reaction Conditions base_choice Is the base strong enough and non-nucleophilic? check_conditions->base_choice Key Question consider_alternatives 3. Evaluate Alternative Reactions hwe_reaction Horner-Wadsworth-Emmons (HWE) Reaction consider_alternatives->hwe_reaction Higher Yields julia_olefination Julia-Kocienski Olefination consider_alternatives->julia_olefination Good for E-alkenes ylide_stability Is the ylide appropriate for the aldehyde's reactivity? aldehyde_purity->ylide_stability Yes ylide_stability->check_conditions Yes solvent_temp Are the solvent and temperature optimized? base_choice->solvent_temp Yes solvent_temp->consider_alternatives Optimization Insufficient

Troubleshooting workflow for low-yield Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with a sterically hindered aldehyde giving a low yield?

A1: Several factors can contribute to low yields in this specific reaction:

  • Steric Hindrance: The bulky groups on both the aldehyde and the ylide can physically block the necessary approach for the reaction to occur, slowing it down and allowing side reactions to dominate.

  • Reduced Aldehyde Reactivity: The electrophilicity of the carbonyl carbon in a hindered aldehyde is decreased, making it less susceptible to nucleophilic attack by the ylide.

  • Ylide Instability: Unstabilized ylides, while highly reactive, can decompose before they have a chance to react with the slow-reacting hindered aldehyde. Conversely, more stable ylides may not be reactive enough to engage with the hindered carbonyl.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical and can significantly impact the outcome.

Q2: What are the most effective alternatives to the Wittig reaction for sterically hindered aldehydes?

A2: The Horner-Wadsworth-Emmons (HWE) reaction is the most common and often superior alternative. It employs a phosphonate-stabilized carbanion that is more nucleophilic and generally more reactive than a standard Wittig reagent, leading to better yields with hindered substrates. A significant advantage of the HWE reaction is that its phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. For specific stereochemical outcomes, other alternatives include:

  • Still-Gennari Modification (of HWE): This method uses phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.

  • Julia-Kocienski Olefination: This is another excellent option that typically provides good yields of (E)-alkenes.

Q3: How can I improve the yield of my standard Wittig reaction without resorting to an alternative?

A3: While the HWE reaction is often the best solution, you can try optimizing your Wittig protocol:

  • Choice of Base: For generating unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred over n-butyllithium (n-BuLi). This is to avoid potential side reactions and complications arising from the presence of lithium salts.

  • "Salt-Free" Conditions: The presence of lithium salts can negatively affect the reaction. Preparing "salt-free" ylides by avoiding lithium-based reagents can sometimes lead to higher yields and improved stereoselectivity.

  • Temperature: While unstable ylides are typically generated at low temperatures (-78 °C or 0 °C), a higher temperature may be necessary to overcome the activation energy barrier when reacting with a sterically hindered aldehyde.

  • Solvent: Anhydrous tetrahydrofuran (B95107) (THF) and diethyl ether are common solvents. The choice can influence the solubility of reagents and the stability of intermediates.

Q4: How can I control the stereoselectivity of the reaction to favor the (E)- or (Z)-alkene?

A4:

  • For (E)-alkenes: The Schlosser modification of the Wittig reaction can be employed. This involves using an excess of a lithium base to deprotonate the intermediate betaine, which, after protonation, favors the formation of the more stable threo-betaine that collapses to the (E)-alkene.

  • For (Z)-alkenes: The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is a powerful method. It utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) to kinetically favor the formation of the (Z)-alkene.

Data Presentation

The following tables summarize typical yields and stereoselectivity for different olefination methods with sterically hindered aldehydes.

Table 1: Comparison of Wittig and HWE Reactions with a Hindered Aldehyde

ReactionReagentTypical YieldKey Advantages
Wittig Reaction Phosphonium (B103445) YlideOften < 50%Well-established, readily available reagents.
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate (B1237965) Carbanion> 80%Higher reactivity, water-soluble byproduct.

Table 2: Stereoselective Methods for Olefin Synthesis

Desired IsomerRecommended MethodKey Reagents/ConditionsTypical Selectivity
(E)-alkene Schlosser ModificationExcess n-BuLi, low temperatureHigh E-selectivity
(Z)-alkene Still-Gennari ModificationBis(trifluoroethyl)phosphonates, KHMDS, 18-crown-6 (B118740)High Z-selectivity

Experimental Protocols

Protocol 1: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)

This protocol describes a general method for the HWE reaction, a high-yielding alternative to the Wittig reaction for hindered aldehydes.

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases. The formation of the phosphonate carbanion is often indicated by a color change.

  • Reaction with the Hindered Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of the hindered aldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the (E)-alkene.

Protocol 2: General Procedure for the Still-Gennari Modification (Z-selective)

This protocol is a modification of the HWE reaction that provides high selectivity for (Z)-alkenes.

  • Preparation of the Phosphonate Anion:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add potassium hexamethyldisilazide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to obtain the (Z)-alkene.

Protocol 3: General Procedure for the Schlosser Modification (E-selective)

This protocol is a modification of the standard Wittig reaction to favor the formation of (E)-alkenes.

  • Ylide Formation:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend the phosphonium salt (1.05 equivalents) in anhydrous THF.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A color change (often to deep red or orange) typically indicates ylide formation.

    • Stir the mixture at -78 °C for 30 minutes.

  • Betaine Formation and Isomerization:

    • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add a second equivalent of n-butyllithium (n-BuLi, 1.0 equivalent) dropwise at -78 °C and stir for an additional hour.

    • Slowly add a proton source, such as a pre-cooled solution of tert-butanol (B103910) (2.0 equivalents) in THF, to protonate the β-oxido ylide.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with diethyl ether or pentane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography to isolate the (E)-alkene.

Visualizations

The following diagrams illustrate the decision-making process for selecting an appropriate olefination method and the general workflow for the Horner-Wadsworth-Emmons reaction.

Olefination_Decision_Tree start Goal: Olefination of a Sterically Hindered Aldehyde is_wittig_working Is the standard Wittig reaction providing an acceptable yield? start->is_wittig_working optimize_wittig Attempt to Optimize Wittig Conditions (Base, Temp, Solvent) is_wittig_working->optimize_wittig No stereochemistry Is a specific stereoisomer (E or Z) required? is_wittig_working->stereochemistry Yes use_hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction optimize_wittig->use_hwe Optimization Fails use_hwe->stereochemistry e_alkene For (E)-Alkene: Use Schlosser Modification (Wittig) or standard HWE stereochemistry->e_alkene Yes, (E) z_alkene For (Z)-Alkene: Use Still-Gennari Modification (HWE) stereochemistry->z_alkene Yes, (Z) proceed Proceed with Optimized/Alternative Reaction stereochemistry->proceed No e_alkene->proceed z_alkene->proceed

Decision tree for selecting an olefination strategy.

HWE_Workflow start Start: HWE Reaction Setup prepare_anion 1. Prepare Phosphonate Carbanion (Phosphonate + Base in Anhydrous THF) start->prepare_anion add_aldehyde 2. Add Hindered Aldehyde Solution (Slowly, at controlled temperature) prepare_anion->add_aldehyde reaction 3. Reaction Monitoring (Stir overnight, monitor by TLC) add_aldehyde->reaction workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product: Alkene purification->product

Overcoming challenges in the enzymatic transformation of 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic transformation of 5,5-dimethylhexanal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enzymatic conversion of this compound to its corresponding alcohol, 5,5-dimethylhexanol.

Q1: Which enzyme classes are suitable for the reduction of this compound?

A1: The most commonly employed enzymes for the reduction of aldehydes to alcohols are NAD(P)H-dependent Alcohol Dehydrogenases (ADHs) . Carboxylate Reductases (CARs) can also be used for the reverse reaction, producing aldehydes from carboxylic acids, but for the reduction of this compound, ADHs are the primary choice. Aldehyde Oxidoreductases (AORs) are another class of enzymes that can catalyze this transformation.

Q2: What are the primary challenges encountered in the enzymatic reduction of this compound?

A2: Researchers may face several challenges, including:

  • Low substrate solubility: this compound is a hydrophobic molecule with limited solubility in aqueous reaction media.

  • Cofactor regeneration: The reaction requires a stoichiometric amount of a reduced nicotinamide (B372718) cofactor (NADH or NADPH), which is expensive. An efficient cofactor regeneration system is crucial for cost-effective biotransformation.

  • Enzyme inhibition: The substrate, this compound, or the product, 5,5-dimethylhexanol, may inhibit the activity of the enzyme, leading to decreased reaction rates and incomplete conversion.

  • Low enzyme activity and stability: The sterically hindered nature of this compound may result in lower catalytic efficiency compared to smaller, linear aldehydes. The enzyme may also lose activity over time under reaction conditions.

Q3: How can the low aqueous solubility of this compound be addressed?

A3: Several strategies can be employed to overcome the low solubility of this compound:

  • Co-solvents: The use of water-miscible organic solvents like DMSO or isopropanol (B130326) can increase substrate solubility. However, solvent tolerance of the chosen enzyme must be considered.

  • Biphasic systems: A two-phase system consisting of an aqueous phase containing the enzyme and a water-immiscible organic phase (e.g., hexane, heptane) to dissolve the substrate can be effective. The substrate partitions into the aqueous phase for conversion, and the product can be extracted into the organic phase.

  • Surfactants and emulsifiers: Non-ionic surfactants can be used to create emulsions and increase the interfacial area between the aqueous and organic phases, enhancing substrate availability.

Q4: What are the common methods for cofactor regeneration in ADH-catalyzed reductions?

A4: Efficient cofactor regeneration is essential. Common methods include:

  • Substrate-coupled regeneration: A second substrate (e.g., isopropanol, glucose, formate) is added to the reaction mixture along with a second dehydrogenase (e.g., another ADH, glucose dehydrogenase, formate (B1220265) dehydrogenase). The oxidation of the co-substrate regenerates the NAD(P)H required for the primary reaction.

  • Enzyme-coupled regeneration: This is a specific type of substrate-coupled regeneration where a dedicated enzyme is used for cofactor recycling. For example, glucose dehydrogenase (GDH) is often used with glucose to regenerate NADPH, while formate dehydrogenase (FDH) with formate regenerates NADH.

  • Whole-cell biocatalysis: Using whole microbial cells (e.g., E. coli, baker's yeast) can be advantageous as they possess native metabolic pathways for cofactor regeneration.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the enzymatic transformation of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive enzyme. 2. Inefficient cofactor regeneration. 3. Poor substrate availability. 4. Sub-optimal reaction conditions (pH, temperature).1. Verify enzyme activity with a standard substrate (e.g., benzaldehyde). 2. Ensure all components of the cofactor regeneration system are active and at appropriate concentrations. 3. Address substrate solubility issues (see FAQ Q3). 4. Optimize pH and temperature for the specific ADH used. Most ADHs prefer a slightly acidic to neutral pH for reduction reactions.
Reaction Stops Prematurely 1. Product inhibition. 2. Substrate inhibition. 3. Enzyme denaturation. 4. Depletion of co-substrate for regeneration.1. Consider in-situ product removal (ISPR) using a biphasic system or resin. 2. Use a fed-batch approach for substrate addition to maintain a low substrate concentration. 3. Check enzyme stability under reaction conditions and consider immobilization to improve stability. 4. Ensure an adequate supply of the co-substrate for the regeneration system throughout the reaction.
Formation of Byproducts 1. Over-oxidation of the product alcohol back to the aldehyde. 2. Side reactions catalyzed by other enzymes (in whole-cell systems). 3. Chemical instability of the substrate or product.1. Ensure the equilibrium of the reaction favors the alcohol product. This can be influenced by the efficiency of the cofactor regeneration system. 2. Consider using a purified enzyme or an engineered whole-cell catalyst with deleted genes for competing side reactions. 3. Analyze the stability of this compound and 5,5-dimethylhexanol under the reaction conditions.
Difficulty in Product Isolation 1. Emulsion formation in biphasic systems. 2. Similar physical properties of substrate and product.1. Use a different organic solvent or add a demulsifier. Centrifugation can also help break emulsions. 2. Employ chromatographic techniques like column chromatography or preparative HPLC for purification. Derivatization of the alcohol product may facilitate separation.

Section 3: Data Presentation

The following tables provide representative kinetic data for alcohol dehydrogenases with aliphatic aldehydes. Note that specific values for this compound may vary and should be determined experimentally.

Table 1: Michaelis-Menten Constants (Km) of ADHs for Aliphatic Aldehydes

Enzyme SourceSubstrateKm (mM)Reference
Thermoanaerobacter sp. ADHHexanal9.42[1]
Human Liver ALDH-1Decanal0.0029[2]
Human Liver ALDH-2Decanal0.022[2]
Crocus sativus ADHAcetaldehyde1.9[3]

Table 2: Maximum Reaction Velocities (Vmax) of ADHs for Aliphatic Aldehydes

Enzyme SourceSubstrateVmax (U/mg)Reference
Thermoanaerobacter sp. ADHHexanal197.28[1]
Thermus thermophilus ALDHHexanal1.08[4]
Crocus sativus ADHAcetaldehyde0.03[3]

Table 3: Optimal Reaction Conditions for ADH-Catalyzed Aldehyde Reduction

ParameterTypical RangeNotes
pH 6.0 - 8.0The optimal pH for aldehyde reduction is often slightly acidic to neutral.[5]
Temperature 25 - 40 °CThermostable ADHs can operate at higher temperatures.[5]
Co-solvent Concentration 5 - 20% (v/v)Depends on the enzyme's tolerance to organic solvents.
Substrate Concentration 10 - 100 mMHigher concentrations may lead to substrate inhibition.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic transformation of this compound.

Protocol 1: Whole-Cell Bioreduction of this compound

Objective: To reduce this compound to 5,5-dimethylhexanol using an E. coli whole-cell biocatalyst.

Materials:

  • E. coli cells overexpressing a suitable alcohol dehydrogenase.

  • M9 minimal medium.

  • Glucose.

  • This compound.

  • Isooctane/isopropyl ether (9:1 v/v) or another suitable organic solvent.

  • Centrifuge.

  • Shaking incubator.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Cultivate the recombinant E. coli cells in a suitable growth medium to an OD600 of 1.2-2.0.

  • Harvest the cells by centrifugation (e.g., 10,000 rpm, 4 °C, 10 min).

  • Wash the cell pellet with M9 medium and resuspend in M9 medium containing 10 mM glucose to a desired cell density.

  • Transfer the cell suspension to a reaction vessel.

  • Prepare a solution of this compound in the organic solvent (e.g., 10 g/L).

  • Add the organic phase containing the substrate to the aqueous cell suspension to create a two-phase system (e.g., 7:3 aqueous to organic phase ratio).

  • Incubate the reaction mixture at 30 °C with shaking.

  • Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing by GC.

Protocol 2: In Vitro Enzymatic Reduction with Cofactor Regeneration

Objective: To perform the enzymatic reduction of this compound using a purified ADH with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system.

Materials:

  • Purified alcohol dehydrogenase (ADH).

  • Glucose dehydrogenase (GDH).

  • NADP+.

  • Glucose.

  • This compound.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).

  • Organic co-solvent (e.g., DMSO).

  • Reaction vessel with temperature control.

  • Analytical method for product quantification (e.g., HPLC or GC).

Procedure:

  • Prepare a reaction buffer containing phosphate buffer, NADP+ (e.g., 1 mM), and glucose (e.g., 50 mM).

  • Add the purified ADH and GDH to the reaction buffer to their final desired concentrations.

  • Prepare a stock solution of this compound in an appropriate co-solvent like DMSO.

  • Start the reaction by adding the substrate stock solution to the reaction mixture to the desired final concentration (e.g., 10 mM).

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 30 °C) with stirring.

  • Monitor the reaction progress by withdrawing aliquots at different time points, quenching the reaction (e.g., by adding a water-immiscible organic solvent and vortexing), and analyzing the organic phase by GC or HPLC.

Section 5: Visualizations

Diagram 1: General Workflow for Enzymatic Aldehyde Reduction

Enzymatic_Aldehyde_Reduction_Workflow cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification Substrate_Solubilization Substrate Solubilization (this compound in co-solvent/organic phase) Bioreactor Bioreactor (Controlled pH and Temperature) Substrate_Solubilization->Bioreactor Enzyme_Preparation Enzyme Preparation (Purified ADH or Whole-Cells) Enzyme_Preparation->Bioreactor Cofactor_System Cofactor System (NAD(P)H + Regeneration Enzymes/Co-substrate) Cofactor_System->Bioreactor Sampling Reaction Sampling Bioreactor->Sampling Time points Analysis Product Analysis (GC/HPLC) Sampling->Analysis Purification Product Purification Analysis->Purification Based on conversion

Caption: General workflow for the enzymatic reduction of this compound.

Diagram 2: Substrate-Coupled Cofactor Regeneration Cycle

Cofactor_Regeneration Substrate This compound ADH Alcohol Dehydrogenase Substrate->ADH Product 5,5-Dimethylhexanol ADH->Product NAD NAD+ ADH->NAD NADH NADH NADH->ADH RegenEnzyme Regeneration Enzyme (ADH) NAD->RegenEnzyme CoSubstrate Co-substrate (e.g., Isopropanol) CoSubstrate->RegenEnzyme CoProduct Co-product (e.g., Acetone) RegenEnzyme->NADH RegenEnzyme->CoProduct

Caption: Substrate-coupled NADH regeneration for aldehyde reduction.

Diagram 3: Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low/No Conversion Observed Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Cofactor Is cofactor regeneration efficient? Check_Enzyme->Check_Cofactor Yes Solution_Enzyme Use fresh enzyme or verify activity with control substrate. Check_Enzyme->Solution_Enzyme No Check_Substrate Is the substrate available? Check_Cofactor->Check_Substrate Yes Solution_Cofactor Verify activity of regeneration enzyme and concentration of co-substrate. Check_Cofactor->Solution_Cofactor No Check_Conditions Are reaction conditions optimal? Check_Substrate->Check_Conditions Yes Solution_Substrate Improve solubility with co-solvents or a biphasic system. Check_Substrate->Solution_Substrate No Solution_Conditions Optimize pH and temperature. Check_Conditions->Solution_Conditions No End Re-run Experiment Check_Conditions->End Yes Solution_Enzyme->End Solution_Cofactor->End Solution_Substrate->End Solution_Conditions->End

Caption: Troubleshooting flowchart for low conversion in enzymatic reactions.

References

Enhancing the stability of 5,5-DIMETHYLHEXANAL under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on enhancing the stability of 5,5-DIMETHYLHEXANAL under acidic and basic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.

Troubleshooting Guide: Common Stability Issues with this compound

Unexpected degradation of this compound can compromise experimental outcomes. This guide addresses common issues encountered during its handling and use in various experimental settings.

Issue Potential Cause Recommended Solution
Loss of Aldehyde Potency Over Time in Solution Oxidation: Aldehydes are susceptible to air oxidation, especially when exposed to light and trace metals, forming the corresponding carboxylic acid (5,5-dimethylhexanoic acid).1. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly prepared solutions. 3. Add a suitable antioxidant (e.g., BHT) at a low concentration (e.g., 0.01-0.1%).
Formation of a White Precipitate in Acidic Media Acid-Catalyzed Polymerization: Protons can catalyze the polymerization of aldehydes to form trimers (trioxanes) or higher-order polymers, which are often insoluble.1. Maintain the pH of the solution as close to neutral as possible. 2. If acidic conditions are required, use the lowest effective concentration of acid and maintain a low temperature. 3. Consider using a protecting group strategy (see Acetal (B89532) Protection Protocol).
Development of Yellow Color and Viscosity in Basic Media Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation reactions (aldol condensation) to form larger, often colored, and viscous products.1. Avoid strongly basic conditions (pH > 9). 2. If basic conditions are necessary, use a non-nucleophilic base at low temperatures and for the shortest possible time. 3. To prevent this, trace amounts of acidic impurities that might catalyze this reaction should be neutralized.
Inconsistent Results in Biological Assays Reaction with Media Components: The aldehyde group is reactive and can form Schiff bases with primary amines (e.g., amino acids, proteins) in culture media or biological buffers.1. Assess the compatibility of this compound with your specific medium or buffer system in a preliminary experiment. 2. Consider protecting the aldehyde as an acetal, which is stable under neutral and basic conditions, and deprotect it just before the assay if the experimental design allows.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: Under acidic conditions, the primary degradation pathway is polymerization, where three molecules of the aldehyde can react to form a stable cyclic trimer called a trioxane. Under basic conditions, this compound is susceptible to aldol condensation, where two molecules react to form a β-hydroxy aldehyde, which can then dehydrate. Oxidation to the corresponding carboxylic acid can also occur, particularly in the presence of air.

Q2: How can I monitor the stability of this compound in my formulation?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. The aldehyde can be monitored directly, or for enhanced sensitivity and specificity, it can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for identifying and quantifying both the aldehyde and its potential degradation products.

Q3: What is the most effective general strategy for enhancing the stability of this compound?

A3: The most robust strategy for protecting this compound from degradation under a wide range of conditions is to convert it to an acetal, a common protecting group for aldehydes. Dimethyl acetals or cyclic acetals (formed with ethylene (B1197577) glycol or 1,3-propanediol) are stable to bases, nucleophiles, and mild oxidizing and reducing agents. The aldehyde can be readily regenerated by treatment with mild aqueous acid.

Q4: Are there any specific storage recommendations for this compound?

A4: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. It should be kept in a cool, dark place to minimize light-induced degradation. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store the solutions at 40°C for 24 hours.

  • Sample Preparation for HPLC:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.

    • Neutralize the acidic and basic samples.

    • Derivatize the aldehyde with DNPH according to a standard protocol.

    • Dilute the samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 360 nm (for DNPH derivatives)

    • Injection Volume: 10 µL

  • Data Analysis: Quantify the peak area of the this compound-DNPH derivative at each time point and calculate the percentage degradation.

Protocol 2: Acetal Protection of this compound

This protocol describes the formation of a dimethyl acetal to protect the aldehyde functionality.

Materials:

  • This compound

  • Methanol, anhydrous

  • Trimethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Sodium bicarbonate, saturated solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol. Add trimethyl orthoformate (1.2 eq).

  • Catalysis: Add a catalytic amount of p-TsOH.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC until the starting aldehyde is consumed.

  • Quenching: Neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude dimethyl acetal.

  • Purification: If necessary, purify the product by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under forced degradation conditions, as would be obtained from the protocol above. Actual experimental data should be generated for specific formulations and storage conditions.

Stress Condition Time (hours) % Degradation of this compound Major Degradation Product(s)
0.1 M HCl at 40°C 2418%Polymerization products
0.1 M NaOH at 40°C 2425%Aldol condensation products
3% H₂O₂ at 40°C 2412%5,5-Dimethylhexanoic acid
Aqueous Solution at 40°C (Control) 24< 2%-

Visualizations

degradation_pathways aldehyde This compound polymer Polymer (e.g., Trioxane) aldehyde->polymer Polymerization aldol Aldol Condensation Product aldehyde->aldol Aldol Condensation acid 5,5-Dimethylhexanoic Acid aldehyde->acid Oxidation acid_catalysis Acid (H⁺) acid_catalysis->polymer base_catalysis Base (OH⁻) base_catalysis->aldol oxidation Oxidizing Agent (e.g., O₂) oxidation->acid

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant) start->stress control Prepare Control (No Stress) start->control sampling Sample at Time Points stress->sampling control->sampling derivatization Derivatize with DNPH sampling->derivatization hplc HPLC Analysis derivatization->hplc data Quantify Degradation hplc->data troubleshooting_logic start Instability Observed q1 What are the conditions? start->q1 acidic Acidic q1->acidic pH < 7 basic Basic q1->basic pH > 7 neutral Neutral/Aqueous q1->neutral pH ≈ 7 sol_acid Consider Polymerization. - Lower acid concentration - Lower temperature - Use protecting group acidic->sol_acid sol_base Consider Aldol Condensation. - Use weaker base - Lower temperature basic->sol_base sol_neutral Consider Oxidation. - Use inert atmosphere - Add antioxidant neutral->sol_neutral

Validation & Comparative

A Comparative Guide to Analytical Methods for 5,5-Dimethylhexanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methodologies for the quantification of 5,5-dimethylhexanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). As no formal inter-laboratory comparison studies for this compound are publicly available, this guide presents a comparative overview based on established validation principles for aldehyde analysis, drawing upon performance data for structurally similar compounds. The information herein is intended to assist researchers in selecting and implementing a suitable analytical method.

The analysis of aldehydes like this compound often requires a derivatization step to enhance analyte stability, volatility (for GC), and detectability. This guide focuses on two common derivatization strategies: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS and 2,4-dinitrophenylhydrazine (B122626) (DNPH) for HPLC-UV analysis.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize typical performance characteristics for the analysis of aldehydes using GC-MS and HPLC-UV. The data is compiled from validation studies of similar aldehydes and serves as a benchmark for the expected performance for this compound analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization - Typical Performance

Validation ParameterTypical Performance MetricNotes
Linearity (r²) > 0.99Excellent linearity is typically achieved over a wide concentration range.
Limit of Detection (LOD) Low ng/L to µg/LHighly sensitive, dependent on the sample matrix and instrumentation.
Limit of Quantitation (LOQ) Low ng/L to µg/LSuitable for trace-level analysis.
Accuracy (% Recovery) 88% - 107%Good recovery rates are achievable with appropriate internal standards.
Precision (%RSD) < 15%Intra- and inter-day precision are generally within acceptable limits.

Table 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization - Typical Performance

Validation ParameterTypical Performance MetricNotes
Linearity (r²) > 0.999Strong linear response for DNPH-derivatized aldehydes.
Limit of Detection (LOD) ng/mL to µg/mLGood sensitivity, though generally less sensitive than GC-MS.
Limit of Quantitation (LOQ) ng/mL to µg/mLReliable quantification at the parts-per-million to parts-per-billion level.
Accuracy (% Recovery) 85% - 115%Acceptable recovery, can be influenced by the efficiency of the derivatization reaction.
Precision (%RSD) < 10%Method demonstrates good repeatability and intermediate precision.

Experimental Protocols

Detailed methodologies for sample preparation, derivatization, and instrumental analysis are provided below.

Method 1: GC-MS with PFBHA Derivatization

This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices.

1. Sample Preparation & Derivatization:

  • Aqueous Samples:

    • To 1 mL of the aqueous sample, add a suitable internal standard (e.g., a deuterated analog of the analyte).

    • Add 100 µL of a 10 mg/mL PFBHA solution in water.

    • Adjust the pH to approximately 3 with hydrochloric acid.

    • Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.

    • After cooling to room temperature, perform a liquid-liquid extraction with 500 µL of hexane.

    • Vortex the mixture for 1 minute and centrifuge at 5,000 rpm for 5 minutes.

    • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

  • Air Samples (using Solid-Phase Microextraction - SPME):

    • Adsorb PFBHA onto a 65 µm PDMS/DVB SPME fiber by exposing it to the headspace of a PFBHA solution.

    • Expose the PFBHA-loaded fiber to the headspace of the air sample in a sealed vial, typically at an elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).

    • The this compound in the sample will be derivatized on the fiber.

    • Retract the fiber and introduce it into the GC inlet for thermal desorption and analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

Method 2: HPLC-UV with DNPH Derivatization

This is a robust and widely used method for aldehyde analysis, particularly for samples where high sensitivity is not the primary concern.

1. Sample Preparation & Derivatization:

  • Liquid Samples:

    • To a known volume of the sample, add an equal volume of a solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) and a catalytic amount of acid (e.g., hydrochloric acid).

    • Allow the reaction to proceed at room temperature for at least 1 hour.

    • The resulting solution containing the DNPH-hydrazone derivatives can be directly injected into the HPLC system or further diluted if necessary.

  • Air Samples:

    • Draw a known volume of air through a cartridge containing silica (B1680970) gel coated with DNPH.

    • The aldehydes in the air will react with the DNPH on the cartridge to form stable hydrazones.

    • Elute the derivatized compounds from the cartridge with a small volume of acetonitrile.

    • Adjust the final volume and inject an aliquot into the HPLC system.

2. HPLC-UV Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 60% B, increase to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Approximately 360 nm, the wavelength of maximum absorbance for DNPH-hydrazones.

  • Injection Volume: 10-20 µL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the two analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Sample containing This compound Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA Derivatizing Agent Add_IS->Add_PFBHA Incubate Incubate at 60°C Add_PFBHA->Incubate LLE Liquid-Liquid Extraction (Hexane) Incubate->LLE Concentrate Evaporate & Reconstitute LLE->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MS) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: A generalized workflow for the GC-MS analysis of this compound.

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Sample containing This compound Add_DNPH Add DNPH Solution (in Acetonitrile) Sample->Add_DNPH React React at Room Temperature Add_DNPH->React Filter Filter Sample (optional) React->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (360 nm) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: A generalized workflow for the HPLC-UV analysis of this compound.

GC-MS vs. HPLC: A Comparative Analysis for 5,5-DIMETHYLHEXANAL Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile aldehydes such as 5,5-dimethylhexanal is critical in various fields, including environmental monitoring, food science, and clinical diagnostics. The choice of analytical technique is paramount to achieving reliable and sensitive measurements. This guide provides a comparative analysis of two powerful methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective principles, experimental protocols, and performance for the quantification of this compound and related volatile aldehydes.

Principle of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds.[1] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing highly specific detection and structural information.[2] For volatile aldehydes like this compound, derivatization with agents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance stability and chromatographic performance.[3]

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that utilizes a liquid mobile phase to transport the sample through a packed column containing a stationary phase.[2] Separation is based on the analyte's affinity for the stationary and mobile phases. For aldehydes, which often lack a strong UV chromophore for sensitive detection, a pre-column derivatization step is typically required. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives that are readily detectable by UV-Vis detectors.[4][5]

Quantitative Performance Comparison

The selection of an analytical method often depends on its quantitative performance characteristics. The following table summarizes typical performance data for the quantification of volatile aldehydes using GC-MS and HPLC. While specific data for this compound is limited, the data for analogous C6-aldehydes like hexanal (B45976) provide a strong comparative basis.

ParameterGC-MS (with PFBHA Derivatization)HPLC-UV (with DNPH Derivatization)Key Considerations
Limit of Detection (LOD) Low ng/L to µg/L range.[1] For C6-aldehydes, LODs can be in the range of 0.1 to 0.5 ng/L.[6][7]Low µg/L to ng/L range.[1] For hexanal-DNPH, LODs of 0.79 nmol L⁻¹ have been reported.[8]GC-MS generally offers superior sensitivity for highly volatile compounds. Derivatization and sample matrix can significantly impact LODs for both techniques.
Limit of Quantitation (LOQ) Typically in the µg/L range.[1]Typically in the µg/L to ng/L range.[1]Method validation is crucial to establish accurate LOQs for the specific application.
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.[1]Also demonstrates excellent linearity with R² values typically >0.99.[4][5][9]The calibration range should be appropriate for the expected sample concentrations.
Precision (%RSD) Typically <15% for intra- and inter-day precision.[1]Generally <15% for intra- and inter-day precision.[1]Matrix effects can influence precision, particularly in HPLC, and should be addressed.
Accuracy/Recovery (%) Typically in the range of 80-120%.[1]Typically in the range of 80-120%.[1]The use of stable isotope-labeled internal standards is recommended for both techniques to improve accuracy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS with PFBHA Derivatization and Headspace Solid-Phase Microextraction (HS-SPME)

This method is highly suitable for the analysis of volatile aldehydes in liquid matrices.

1. Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal standard (e.g., deuterated hexanal)

  • Methanol, HPLC or GC grade

  • Deionized water

  • SPME fiber (e.g., 65 µm polydimethylsiloxane/divinylbenzene)

2. Sample Preparation and Derivatization:

  • Prepare a PFBHA solution (e.g., 10 mg/mL) in deionized water.

  • Prepare stock and working standard solutions of this compound and the internal standard in methanol.

  • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.

  • Add the internal standard to each sample, blank, and calibration standard.

  • For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.

  • Add an aliquot of the PFBHA solution to each vial.

  • Seal the vials and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for derivatization.

3. GC-MS Analysis:

  • Condition the SPME fiber according to the manufacturer's instructions.

  • Expose the SPME fiber to the headspace of the vial at a controlled temperature for a defined period to extract the derivatized aldehyde.

  • Desorb the analyte from the fiber in the GC inlet.

  • GC Conditions (Typical):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-550

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for target aldehydes to enhance sensitivity.

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

HPLC-UV with DNPH Derivatization

This is a widely adopted method for the analysis of aldehydes in various matrices.

1. Materials and Reagents:

  • This compound standard

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Acetonitrile (B52724), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

2. Sample Preparation and Derivatization:

  • Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution with a small amount of concentrated HCl.

  • Prepare stock and working standard solutions of this compound in acetonitrile.

  • For aqueous samples, adjust the pH to approximately 3.

  • To a known volume of the sample or standard, add an excess of the DNPH reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1-2 hours) to ensure complete derivatization.

  • The resulting DNPH-hydrazone derivatives can be extracted using a solid-phase extraction (SPE) cartridge (e.g., C18) for sample cleanup and concentration. Elute the derivatives with acetonitrile.

3. HPLC-UV Analysis:

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Detection Wavelength: 360 nm

    • Injection Volume: 10-20 µL

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Workflow and Decision Process

To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the experimental workflows and the logical relationships in choosing between GC-MS and HPLC for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA Reagent Add_IS->Add_PFBHA Incubate Incubate (e.g., 60°C) Add_PFBHA->Incubate HS_SPME Headspace SPME Incubate->HS_SPME GC_Inlet GC Inlet Desorption HS_SPME->GC_Inlet GC_Separation GC Separation GC_Inlet->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Sample (Aqueous/Organic) pH_Adjust pH Adjustment (if aqueous) Sample->pH_Adjust Add_DNPH Add DNPH Reagent pH_Adjust->Add_DNPH React React (e.g., RT, 1-2h) Add_DNPH->React SPE Solid-Phase Extraction (SPE) React->SPE HPLC_Injection HPLC Injection SPE->HPLC_Injection LC_Separation LC Separation HPLC_Injection->LC_Separation UV_Detection UV Detection (360 nm) LC_Separation->UV_Detection Quantification Quantification UV_Detection->Quantification Decision_Tree Start Quantification of This compound Volatility Is high sensitivity for a volatile analyte the primary goal? Start->Volatility Matrix Is the sample matrix complex (e.g., biological fluids)? Volatility->Matrix No GCMS GC-MS is the preferred method Volatility->GCMS Yes Equipment Is a robust, widely available method preferred? Matrix->Equipment No Matrix->GCMS Yes (High Specificity) Equipment->GCMS No (Requires specialized equipment/expertise) HPLC HPLC-UV is a suitable method Equipment->HPLC Yes

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for 5,5-Dimethylhexanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is paramount for ensuring product quality, safety, and efficacy. 5,5-Dimethylhexanal, a branched-chain aldehyde, presents unique analytical challenges due to its volatility and potential for matrix interference. This guide provides a comparative overview of a validated analytical method suitable for the analysis of this compound and similar C6 aldehydes, with a focus on performance metrics such as accuracy and precision.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between performance, sample matrix, and the specific requirements of the analysis. The following table summarizes the key performance metrics for a validated HS-GC-FID method for hexanal (B45976), which can be considered representative for the analysis of this compound. For comparison, typical performance characteristics of GC-MS methods for aldehyde analysis are also included.

ParameterHS-GC-FID for Hexanal[1][2]GC-MS for Aldehydes (General)[3][4]
Accuracy (Recovery) 88 - 109%80 - 120%
Precision (Repeatability, %RSD) < 6.95%< 15%
Intra-day Precision (%RSD) 0.44 - 20.88%< 15%
Inter-day Precision (%RSD) 0.45 - 20.52%< 15%
**Linearity (R²) **Not explicitly stated, but implied by method validation> 0.99

Detailed Experimental Protocol: HS-GC-FID for C6 Aldehydes

This protocol is based on a validated method for the determination of volatile aldehydes, including hexanal, in a solid matrix.[1][2]

1. Sample Preparation:

  • Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Incubation and Injection:

  • Place the vial in the headspace autosampler.

  • Incubate the sample at 80°C for 20 minutes to allow for the volatilization of the aldehydes into the headspace.

  • Automatically inject 1.0 mL of the headspace vapor into the GC inlet.

3. Gas Chromatography (GC) Conditions:

  • Column: Polyethylene glycol (PEG) capillary column (30 m x 0.32 mm i.d., 0.5 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 6 minutes.

    • Ramp 1: Increase to 100°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 50°C/min, hold for 5 minutes.

  • Inlet Temperature: 240°C.

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min.

4. Flame Ionization Detector (FID) Conditions:

  • Detector Temperature: 250°C.

  • Hydrogen Flow: 40.0 mL/min.

  • Air Flow: 400.0 mL/min.

  • Makeup Gas (Nitrogen): 8.5 mL/min.

5. Quantification:

  • Identify the aldehyde peaks based on their retention times compared to analytical standards.

  • Quantify the concentration of each aldehyde using a calibration curve prepared with external standards.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the validated HS-GC-FID analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_gc Headspace GC Analysis cluster_detection Detection & Quantification sp1 Weigh 1.0g of Sample sp2 Add Internal Standard sp1->sp2 sp3 Seal Vial sp2->sp3 hs1 Incubate at 80°C for 20 min sp3->hs1 hs2 Inject 1.0 mL Headspace hs1->hs2 gc GC Separation (PEG Column) hs2->gc fid FID Detection gc->fid quant Quantification via Calibration Curve fid->quant

Caption: Workflow for the analysis of volatile aldehydes using HS-GC-FID.

Alternative Methodologies: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher selectivity and definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. GC-MS methods for aldehydes often involve a derivatization step to improve the stability and chromatographic behavior of the analytes.[3] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oximes.[5][6]

The primary advantage of GC-MS is its ability to provide mass spectral data, which can be used to confirm the identity of the analyte, providing a higher degree of confidence in the results. While the accuracy and precision of GC-MS methods are generally comparable to GC-FID, the added specificity can be crucial in complex matrices where co-eluting peaks may be present.[3]

Logical Relationship of Analytical Method Selection

The choice between GC-FID and GC-MS depends on the specific analytical needs.

logical_relationship start Analytical Requirement for This compound quant Routine Quantification in a Known Matrix? start->quant ident Need for Definitive Identification or Complex Matrix? quant->ident No gcfid HS-GC-FID (Cost-effective, Robust) quant->gcfid Yes ident->gcfid No gcms GC-MS with Derivatization (High Specificity) ident->gcms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to the Quantitative Analysis of 5,5-DIMETHYLHEXANAL in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 5,5-DIMETHYLHEXANAL in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This document outlines the linearity and range of detection for these methods, offering a comparative analysis with other relevant aldehydes, and includes detailed experimental protocols.

The accurate quantification of aldehydes such as this compound is crucial in various research fields, including drug development, due to their potential role as biomarkers for oxidative stress and as reactive metabolites.[1] The inherent volatility and reactivity of aldehydes present analytical challenges, often necessitating a derivatization step to improve stability and detectability.[1]

Quantitative Performance Comparison

The selection of an analytical technique for aldehyde quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific physicochemical properties of the analyte. The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of this compound and two alternative aldehydes: Hexanal (a linear C6 aldehyde) and 2,2-Dimethylhexanal (a structural isomer).

Note: Specific performance data for this compound is limited in published literature. The values presented are estimates based on typical performance for branched-chain and C8 aldehydes.

AnalyteMethodDerivatization ReagentLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)
This compound GC-MSPFBHA> 0.99 (estimated)0.5 - 5 nM (estimated)1.5 - 15 nM (estimated)
HPLC-UVDNPH> 0.99 (estimated)5 - 10 ng/mL (estimated)15 - 30 ng/mL (estimated)
Hexanal GC-MSPFBHA> 0.990.006 nM[1]0.02 nM (estimated)
HPLC-UVDNPH> 0.990.79 nmol L⁻¹[1]2.5 nmol L⁻¹[1]
2,2-Dimethylhexanal GC-MSPFBHA> 0.99 (estimated)1 - 10 nM (estimated)3 - 30 nM (estimated)
HPLC-UVDNPH> 0.99 (estimated)5 - 15 ng/mL (estimated)15 - 45 ng/mL (estimated)

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and reliable quantitative results. Below are representative experimental protocols for the GC-MS and HPLC-UV analysis of aldehydes.

GC-MS with PFBHA Derivatization

This method is highly sensitive and specific, making it suitable for trace-level quantification of volatile aldehydes.

1. Sample Preparation and Derivatization:

  • To 1 mL of the biological matrix (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog).

  • Adjust the pH of the sample to a range of 4-6.

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.

  • Vortex the mixture for 1 minute and incubate at 60-70°C for 30-60 minutes to form the PFBHA-oxime derivatives.

  • After cooling to room temperature, add 500 µL of hexane (B92381) and vortex vigorously for 2 minutes to extract the derivatives.

  • Centrifuge at 2000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

HPLC-UV with DNPH Derivatization

This method is robust and widely used for the analysis of a broad range of aldehydes and ketones.

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample extract in acetonitrile (B52724), add an appropriate internal standard.

  • Add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile with 1% phosphoric acid).

  • Vortex the mixture and allow it to react at room temperature for 1 hour in a dark environment to form the DNPH-hydrazone derivatives.

  • The resulting solution is then ready for HPLC analysis.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient starts at 60% acetonitrile, increases to 90% over 15 minutes, holds for 5 minutes, and then returns to the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 365 nm.

Visualizations

The following diagrams illustrate the experimental workflows and a logical relationship to aid in method selection.

experimental_workflow cluster_gcms GC-MS with PFBHA Derivatization cluster_hplcuv HPLC-UV with DNPH Derivatization gcms_sample Sample Collection (e.g., Plasma, Urine) gcms_is Internal Standard Spiking gcms_sample->gcms_is gcms_ph pH Adjustment gcms_is->gcms_ph gcms_deriv PFBHA Derivatization (60-70°C) gcms_ph->gcms_deriv gcms_extract Liquid-Liquid Extraction (Hexane) gcms_deriv->gcms_extract gcms_analysis GC-MS Analysis gcms_extract->gcms_analysis gcms_data Data Processing gcms_analysis->gcms_data hplcuv_sample Sample Extraction (Acetonitrile) hplcuv_is Internal Standard Spiking hplcuv_sample->hplcuv_is hplcuv_deriv DNPH Derivatization (Room Temperature) hplcuv_is->hplcuv_deriv hplcuv_analysis HPLC-UV Analysis hplcuv_deriv->hplcuv_analysis hplcuv_data Data Processing hplcuv_analysis->hplcuv_data

Figure 1. Experimental workflows for the analysis of aldehydes.

logical_relationship analyte Analyte Properties (Volatility, Polarity) method_choice Choice of Analytical Method analyte->method_choice matrix Matrix Complexity matrix->method_choice sensitivity Required Sensitivity sensitivity->method_choice gcms GC-MS with PFBHA - High Sensitivity - Volatile Analytes - Complex Matrices method_choice->gcms High Sensitivity Needed hplcuv HPLC-UV with DNPH - Robust & Versatile - Less Volatile Analytes - Simpler Matrices method_choice->hplcuv Broader Applicability

Figure 2. Factors influencing the selection of an analytical method.

References

Robustness in Action: A Comparative Guide to an HPLC-UV Method for 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the robustness of a high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the quantification of 5,5-DIMETHYLHEXANAL. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] This study is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14, which emphasize evaluating the reliability of an analytical procedure with respect to deliberate variations in its parameters.[2][3]

The following sections detail the experimental protocol, present quantitative data from the robustness study in tabular format, and visualize the logical workflow of the testing process. This guide serves as a practical example for establishing a robust analytical procedure for aliphatic aldehydes, ensuring consistent and reliable results in a quality control environment.

Proposed Analytical Method

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is employed to enhance UV detection.[2][3][4][5] The resulting hydrazone is then analyzed by reverse-phase HPLC.

Table 1: Nominal Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm
Injection Volume 10 µL
Derivatization Reagent 2,4-Dinitrophenylhydrazine in Acetonitrile/Phosphoric Acid

Experimental Protocols for Robustness Testing

The robustness of the analytical method was evaluated by systematically varying key chromatographic parameters around the nominal conditions. A fractional factorial experimental design was employed to assess the impact of these variations on the analytical results.[6][7] The parameters investigated were selected based on their potential to influence the separation and quantification of the this compound-DNPH derivative.

1. Preparation of Standard and Sample Solutions:

  • A stock solution of this compound was prepared in acetonitrile.

  • A standard solution was prepared by diluting the stock solution to the target concentration.

  • The standard solution was derivatized with an excess of 2,4-DNPH solution and allowed to react for a specified time to ensure complete derivatization.

2. Robustness Study Design:

The following parameters were intentionally varied:

  • Mobile Phase Composition: The ratio of acetonitrile to water was varied by ±2%.

  • Flow Rate: The flow rate of the mobile phase was varied by ±0.1 mL/min.

  • Column Temperature: The column oven temperature was varied by ±2°C.

  • Detection Wavelength: The UV detection wavelength was varied by ±2 nm.

3. Data Analysis:

For each experimental condition, replicate injections of the derivatized standard solution were performed. The following system suitability parameters and analytical results were recorded and compared:

  • Retention Time (RT): The time at which the analyte elutes.

  • Peak Area: Proportional to the analyte concentration.

  • Tailing Factor (Tf): A measure of peak symmetry.

  • Theoretical Plates (N): A measure of column efficiency.

Data Presentation

The results of the robustness study are summarized in the tables below. The data presented is hypothetical but representative of a typical robustness study for an HPLC method.

Table 2: Impact of Varied Parameters on System Suitability

Parameter VariationRetention Time (min)Tailing FactorTheoretical Plates
Nominal Condition 5.42 1.05 8500
Mobile Phase: ACN:H₂O (62:38)5.251.068450
Mobile Phase: ACN:H₂O (58:42)5.611.048550
Flow Rate: 0.9 mL/min6.021.058600
Flow Rate: 1.1 mL/min4.931.058400
Column Temp: 28°C5.481.048480
Column Temp: 32°C5.361.068520
Wavelength: 358 nm5.421.058500
Wavelength: 362 nm5.421.058500

Table 3: Impact of Varied Parameters on Analyte Quantification

Parameter VariationMean Peak Area%RSD of Peak Area (n=6)% Deviation from Nominal
Nominal Condition 1,250,000 0.8% -
Mobile Phase: ACN:H₂O (62:38)1,245,0000.9%-0.4%
Mobile Phase: ACN:H₂O (58:42)1,258,0000.7%+0.6%
Flow Rate: 0.9 mL/min1,388,0000.8%+11.0% (Expected due to increased residence time)
Flow Rate: 1.1 mL/min1,136,0000.9%-9.1% (Expected due to decreased residence time)
Column Temp: 28°C1,252,0000.8%+0.2%
Column Temp: 32°C1,247,0000.7%-0.2%
Wavelength: 358 nm1,235,0000.9%-1.2%
Wavelength: 362 nm1,242,0000.8%-0.6%

The results indicate that the analytical method is robust within the tested parameter ranges. While the flow rate has a predictable and significant impact on the peak area, the other variations show minimal effect on the quantitation, with all deviations falling within acceptable limits (typically ±2%). The system suitability parameters also remain well within typical acceptance criteria, demonstrating the reliability of the method.

Visualizations

Robustness_Testing_Workflow start Start: Define Analytical Method define_params Identify Critical Parameters (e.g., Mobile Phase, Flow Rate, Temp, Wavelength) start->define_params design_exp Design Robustness Study (e.g., Fractional Factorial Design) define_params->design_exp prepare_samples Prepare and Derivatize This compound Samples design_exp->prepare_samples nominal_run Analyze under Nominal Conditions prepare_samples->nominal_run varied_runs Analyze under Varied Conditions prepare_samples->varied_runs collect_data Collect Data (Retention Time, Peak Area, Tailing Factor) nominal_run->collect_data varied_runs->collect_data compare_results Compare Results to Nominal and Assess Impact collect_data->compare_results conclusion Conclusion: Method is Robust compare_results->conclusion

Caption: Workflow for the robustness testing of the analytical method for this compound.

Derivatization_Pathway aldehyde This compound (Poor UV Absorption) reaction Acid-Catalyzed Condensation Reaction aldehyde->reaction + dnph 2,4-Dinitrophenylhydrazine (Derivatizing Agent) dnph->reaction hydrazone This compound-2,4-dinitrophenylhydrazone (Strong UV Chromophore) reaction->hydrazone Forms hplc HPLC-UV Detection at 360 nm hydrazone->hplc Analyzed by

Caption: Signaling pathway for the derivatization of this compound for HPLC-UV analysis.

References

A Researcher's Guide to Stationary Phase Selection for GC Separation of 5,5-Dimethylhexanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Analyte: 5,5-Dimethylhexanal and its Isomers

This compound is an aldehyde with the chemical formula C8H16O.[1][2][3][4][5] Its structure features a hexanal (B45976) backbone with two methyl groups on the fifth carbon. The primary challenge in its GC analysis lies in the separation of its structural isomers, which possess the same molecular weight but differ in the arrangement of atoms. Furthermore, depending on the isomeric form, a chiral center may be present, necessitating the separation of enantiomers.

Given the lack of specific published methods for this compound isomer separation, this guide draws upon fundamental principles of gas chromatography to recommend a starting point for method development. The key to separating isomers lies in exploiting subtle differences in their physical and chemical properties, such as boiling point and polarity, through interaction with the GC stationary phase.

Comparison of Recommended Stationary Phases

The selection of an appropriate stationary phase is the most critical factor in achieving the desired separation.[6] For aldehydes, the polarity of the stationary phase plays a significant role. Non-polar phases separate compounds primarily by their boiling points, while polar phases provide additional separation mechanisms based on dipole-dipole interactions and hydrogen bonding.[7][8][9] For chiral isomers, a specialized chiral stationary phase is required.[10]

Here, we compare three types of capillary GC stationary phases with differing polarities and a chiral selective phase, which are recommended as a starting point for the separation of this compound isomers.

Stationary Phase TypeCommon NameSeparation PrincipleRecommended for
Non-Polar 5% Phenyl PolysiloxaneSeparation primarily by boiling point. Weak π-π interactions.Initial screening and separation of isomers with significant boiling point differences.
Mid-Polar 6% Cyanopropyl-phenyl 94% Dimethyl PolysiloxaneSeparation based on a combination of boiling point and dipole-dipole interactions.Separation of structural isomers with similar boiling points.
Polar Polyethylene (B3416737) Glycol (PEG)Strong dipole-dipole interactions and hydrogen bonding capabilities.[7][8]Enhanced separation of polar compounds like aldehydes, particularly isomers with differing polarities.
Chiral Derivatized β-CyclodextrinEnantioselective separation through the formation of transient diastereomeric complexes.[10]Separation of enantiomers of chiral this compound isomers.

Hypothetical Performance Data

The following table presents hypothetical retention times (RT) and resolution (Rs) values for the separation of three hypothetical this compound isomers (Isomer A, Isomer B, and a chiral pair +/- Isomer C) on the recommended stationary phases. This data illustrates the expected performance and serves as a template for presenting experimental results.

Stationary PhaseAnalyteRetention Time (min)Resolution (Rs)
5% Phenyl Polysiloxane Isomer A10.2-
Isomer B10.51.2
(+/-) Isomer C11.1Co-eluted
6% Cyanopropyl-phenyl Isomer A12.5-
Isomer B13.11.8
(+/-) Isomer C14.0Co-eluted
Polyethylene Glycol (WAX) Isomer A15.3-
Isomer B16.22.5
(+/-) Isomer C17.5Co-eluted
Derivatized β-Cyclodextrin Isomer A18.1-
Isomer B18.92.1
(+) Isomer C20.2-
(-) Isomer C20.81.6

Experimental Protocols

Below are suggested starting experimental protocols for the analysis of this compound isomers on the recommended stationary phases. Optimization of these parameters will be necessary to achieve the desired separation.

Sample Preparation
  • Prepare a 100 ppm stock solution of the this compound isomer mixture in a suitable solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE).

  • Perform serial dilutions to a final concentration of 1-10 ppm for initial screening.

  • Ensure the final sample is anhydrous to prevent damage to the stationary phase, particularly for WAX and chiral columns.

Gas Chromatography (GC) Method
  • System: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Columns:

    • Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl polysiloxane.

    • Mid-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness 6% cyanopropyl-phenyl dimethyl polysiloxane.

    • Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness polyethylene glycol (WAX).

    • Chiral: 30 m x 0.25 mm ID, 0.25 µm film thickness derivatized β-cyclodextrin.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold for 5 minutes at 180°C.

  • Detector:

    • FID: 250°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N2 or He): 25 mL/min.

    • MS: Transfer line at 250°C, Ion source at 230°C, Quadrupole at 150°C. Scan range: 40-200 m/z.

Workflow for Stationary Phase Selection

The selection of the optimal stationary phase is a logical process that begins with defining the separation goals and understanding the properties of the analytes. The following diagram illustrates a typical workflow for this process.

GC_Stationary_Phase_Selection Workflow for GC Stationary Phase Selection of this compound Isomers A Define Separation Goal B Analyze Sample Properties (Polarity, Boiling Point, Chirality) A->B C Initial Screening with Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) B->C D Adequate Separation of Structural Isomers? C->D E Increase Polarity: Mid-Polar Phase (e.g., 6% Cyanopropyl-phenyl) D->E No G Chiral Isomers Suspected? D->G Yes F Increase Polarity: Polar Phase (e.g., WAX) E->F F->G H Use Chiral Stationary Phase (e.g., Derivatized Cyclodextrin) G->H Yes I Method Optimization (Temperature Program, Flow Rate) G->I No H->I J Final Validated Method I->J

Caption: A decision tree for selecting the appropriate GC stationary phase.

This guide provides a foundational framework for developing a robust GC method for the separation of this compound isomers. By systematically evaluating stationary phases of varying polarities and employing a chiral column where necessary, researchers can achieve the desired resolution for accurate quantification and characterization.

References

Evaluating the Substrate Specificity of Enzymes with 5,5-DIMETHYLHEXANAL and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic metabolism of 5,5-dimethylhexanal and its structural analogs. The focus is on the substrate specificity of key enzyme families, primarily Aldehyde Dehydrogenases (ALDHs) and Cytochrome P450s (CYPs), which are crucial in the biotransformation of aldehydes. Due to the limited direct experimental data on this compound, this guide presents a comparative framework using data from representative straight-chain and branched-chain aliphatic aldehydes to infer its likely metabolic profile.

The information herein is intended to guide researchers in designing and interpreting experiments to evaluate the enzymatic processing of novel aldehyde compounds.

Data Presentation: Comparative Enzyme Kinetics

The substrate specificity of an enzyme for a particular substrate is quantitatively described by its kinetic parameters, including the Michaelis constant (Km), maximal velocity (Vmax), and catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km reflects greater catalytic efficiency.

Below is a table summarizing hypothetical, yet plausible, kinetic data for the metabolism of this compound and its analogs by representative human ALDH and CYP isozymes. This data is extrapolated from published findings on similar aliphatic aldehydes.[1][2][3]

SubstrateEnzymeKm (µM)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
This compound ALDH1A1 750.81.5 x 104
ALDH2 251.26.4 x 104
CYP2E1 1500.32.7 x 103
Hexanal (Analog) ALDH1A1 501.02.7 x 104
ALDH2 101.52.0 x 105
CYP2E1 1000.56.7 x 103
Isovaleraldehyde (Analog) ALDH1A1 1200.66.7 x 103
ALDH2 400.93.0 x 104
CYP2E1 2000.21.3 x 103

Note: The data presented are illustrative and intended for comparative purposes. Actual experimental values may vary.

Experimental Protocols

The determination of enzyme kinetic parameters is crucial for evaluating substrate specificity.[4][5] A generalized protocol for an in vitro enzyme kinetic assay is provided below.

Objective: To determine the Km and Vmax of an enzyme (e.g., purified recombinant ALDH1A1) for this compound and its analogs.

Materials:

  • Purified recombinant human ALDH1A1 enzyme

  • This compound and its analogs (Hexanal, Isovaleraldehyde)

  • NAD+ (cofactor for ALDH)[6][7]

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)[1]

  • Spectrophotometer capable of measuring absorbance at 340 nm[8][9]

  • 96-well UV-transparent microplates or quartz cuvettes

Enzyme Preparation:

  • Obtain or express and purify recombinant human ALDH1A1.

  • Determine the protein concentration of the purified enzyme using a standard method (e.g., Bradford assay).

  • Store the enzyme in appropriate aliquots at -80°C to maintain activity.

Kinetic Measurements (Initial Rate Method):

  • Prepare stock solutions of the aldehyde substrates in a suitable solvent (e.g., acetonitrile) to ensure solubility.[1]

  • Prepare a series of substrate dilutions in the reaction buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).

  • Set up the reaction mixtures in the microplate wells or cuvettes. A typical reaction mixture (e.g., 200 µL final volume) will contain:

    • Reaction buffer

    • A fixed concentration of NAD+ (e.g., 0.5 mM)[1]

    • Varying concentrations of the aldehyde substrate

  • Pre-incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C).[1][9]

  • Initiate the reaction by adding a fixed, predetermined amount of the enzyme to each well.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[8][9]

  • Record the absorbance data at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes) to determine the initial reaction velocity (V0). The initial velocity is the linear portion of the absorbance vs. time plot.

Data Analysis:

  • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm.

  • Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[5]

  • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a graphical estimation of Km and Vmax.[5]

  • Calculate the catalytic efficiency (kcat/Km) where kcat = Vmax / [E]total.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and the experimental workflow.

Aldehyde_Metabolism cluster_aldehydes Aldehyde Substrates cluster_enzymes Metabolizing Enzymes cluster_products Metabolic Products This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Oxidation (NAD+ dependent) CYP Cytochrome P450 (CYP) This compound->CYP Analogs Analogs Analogs->ALDH Oxidation (NAD+ dependent) Analogs->CYP CarboxylicAcid Carboxylic Acid ALDH->CarboxylicAcid Alcohol Alcohol CYP->Alcohol Reduction OxidizedProduct Further Oxidized Products CYP->OxidizedProduct Oxidation

Caption: General metabolic pathways of aldehydes.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Enzyme Purification & Quantification C Set up Reaction Mixtures (Varying [Substrate]) A->C B Substrate & Reagent Preparation B->C D Initiate Reaction with Enzyme C->D E Spectrophotometric Monitoring (e.g., NADH production at 340 nm) D->E F Calculate Initial Velocities (V₀) E->F G Plot V₀ vs. [Substrate] F->G H Michaelis-Menten Curve Fitting G->H I Determine Km, Vmax, kcat/Km H->I

Caption: Experimental workflow for enzyme kinetics.

References

Cross-Validation of Analytical Methods for 5,5-Dimethylhexanal in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5,5-dimethylhexanal, a volatile aldehyde, in complex matrices is critical for various applications, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. This guide provides a comprehensive cross-validation of two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The information presented herein is based on established methodologies for the analysis of volatile aldehydes, providing a robust framework for the analysis of this compound.

Quantitative Performance Data

The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes typical performance parameters for the analysis of volatile aldehydes, including those structurally similar to this compound, using GC-MS and HPLC with derivatization. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90-110%85-115%
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) 0.1 - 10 µg/L1 - 50 µg/L
Limit of Quantitation (LOQ) 0.5 - 30 µg/L5 - 150 µg/L

Note: Performance characteristics are dependent on the specific matrix, instrumentation, and experimental conditions. PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) and DNPH (2,4-Dinitrophenylhydrazine) are common derivatizing agents for aldehydes for GC-MS and HPLC analysis, respectively.[1][2]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and HPLC.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Internal_Standard Add Internal Standard Sample->Internal_Standard Derivatization Derivatization with PFBHA Internal_Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection Extraction->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Ionization->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

GC-MS workflow for this compound analysis.

HPLC-UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Internal_Standard Add Internal Standard Sample->Internal_Standard Derivatization Derivatization with DNPH Internal_Standard->Derivatization SPE Solid Phase Extraction (SPE) Derivatization->SPE Injection Injection SPE->Injection Separation HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Data Acquisition & Processing

HPLC-UV workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile aldehydes and offers high selectivity.[1]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample (e.g., headspace condensate, extract of a solid matrix, or biological fluid), add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) solution in a suitable solvent (e.g., water or buffer).

  • Adjust the pH to approximately 3 with hydrochloric acid.

  • Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.

  • After cooling to room temperature, extract the derivative with 500 µL of hexane (B92381) or another suitable organic solvent by vortexing for 1 minute.

  • Centrifuge to separate the phases and transfer the organic layer to an autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped at 10°C/min to 280°C, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the this compound-PFBHA derivative.

High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol

This method is applicable to a broader range of aldehydes and is a robust technique for routine analysis.[2]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample, add a suitable internal standard.

  • Add 1 mL of a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) containing a catalytic amount of strong acid (e.g., 1% phosphoric acid).

  • Incubate the mixture at 40°C for 30 minutes to form the DNPH-hydrazone derivative.

  • After cooling, the sample can be directly injected if the matrix is simple. For complex matrices, a solid-phase extraction (SPE) cleanup is recommended.

  • SPE Cleanup (if necessary):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash with a low percentage of organic solvent in water to remove interferences.

    • Elute the DNPH derivative with acetonitrile or methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength of 360 nm, which is the characteristic absorbance maximum for DNPH-hydrazones.

Method Selection Logic

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Method_Selection Start Start: Need to quantify This compound Matrix Complex Matrix? Start->Matrix Volatility High Volatility Concern? Matrix->Volatility Yes HPLC HPLC is a Viable Option Matrix->HPLC No Sensitivity High Sensitivity Required? Volatility->Sensitivity Yes GCMS GC-MS is Preferred Volatility->GCMS No Sensitivity->GCMS Yes Sensitivity->HPLC No

Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of 5,5-DIMETHYLHEXANAL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 5,5-dimethylhexanal, ensuring the protection of laboratory personnel and the environment. This document provides immediate safety protocols, detailed disposal procedures, and clear visual aids to facilitate responsible waste management in research, scientific, and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local environmental regulations. This compound is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is toxic to aquatic life.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1][2]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes and irritation.[1][2]
Skin and Body Laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure.[1][2]
Respiratory Use in a well-ventilated area. If vapors areTo avoid inhalation, which may cause respiratory irritation.[3][4]
generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary and universally accepted method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash due to its flammability and aquatic toxicity.[1][4]

Phase 1: Waste Collection and Storage
  • Containerize: Collect waste this compound in a dedicated, properly sealed, and chemically compatible container. The original container is often a suitable choice.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Waste this compound," and all associated hazard pictograms (e.g., flammable, irritant).[6]

  • Segregation: Store the waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials such as oxidizing agents, strong reducing agents, bases, and sources of ignition.[1][6] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[6]

Phase 2: Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation. Remove all sources of ignition.[1][4]

  • Containment: Prevent the spill from spreading and entering drains by using a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels for initial containment of large spills.[7]

  • Clean-up: Carefully collect the absorbed material using spark-proof tools and place it into a labeled container for hazardous waste disposal.[4]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

Phase 3: Arranging for Final Disposal
  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department or the designated chemical safety officer to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all required waste disposal forms and inventories as per your institution's and local regulatory requirements.

In-Lab Treatment and Neutralization (Expert Consultation Required)

For facilities equipped and permitted to treat hazardous waste, chemical neutralization of the aldehyde group may be a possibility. This should only be performed by trained personnel and with the explicit approval of your institution's EH&S department and local wastewater authority. Potential neutralization agents for aldehydes include:

  • Sodium Bisulfite: Forms a non-hazardous bisulfite addition product.

  • Glycine: An amino acid that can effectively neutralize aldehydes.[8]

  • Commercial Neutralizing Agents: Products such as Aldex® or Form-ZERO™ are available and designed to neutralize aldehyde waste, potentially rendering it suitable for drain disposal after verification and approval.[9][10][11]

This is not a recommendation for on-site treatment. The effectiveness of any neutralization protocol must be verified, and local regulations regarding the discharge of treated chemical waste must be strictly followed.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste 2. Collect Waste in a Labeled, Sealed Container ppe->collect_waste segregate 3. Store in Designated Satellite Accumulation Area collect_waste->segregate spill_check Spill Occurred? segregate->spill_check spill_procedure Follow Spill Management Protocol: - Evacuate & Ventilate - Contain with Inert Absorbent - Clean-up with Spark-Proof Tools - Decontaminate Area spill_check->spill_procedure Yes disposal_decision In-Lab Treatment Permitted & Approved? spill_check->disposal_decision No spill_procedure->collect_waste neutralize Expert-Led Neutralization (e.g., with Glycine, Sodium Bisulfite) Verify Deactivation & Obtain Sewer Disposal Approval disposal_decision->neutralize Yes contact_ehs 4. Contact EH&S for Hazardous Waste Pickup disposal_decision->contact_ehs No end_sewer End: Dispose of Verified Non-Hazardous Solution to Sewer (with Approval) neutralize->end_sewer documentation 5. Complete Waste Disposal Documentation contact_ehs->documentation end_disposal End: Waste Collected by Licensed Contractor for Approved Disposal documentation->end_disposal

Caption: Disposal Workflow for this compound.

Disclaimer: This information is for guidance purposes and should not supersede the specific instructions in the Safety Data Sheet (SDS) or the protocols of your institution's Environmental Health and Safety department. Always consult the SDS and local regulations for complete and accurate disposal procedures.

References

Essential Safety and Logistical Information for Handling 5,5-DIMETHYLHEXANAL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 5,5-DIMETHYLHEXANAL.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.[1][2][3]

PropertyValue
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol [1][4]
Density0.811±0.06 g/cm3 (Predicted)[3]
Boiling Point160.5±9.0 °C (Predicted)[3]
Water Solubility5.77 g/l at 20.3 °C[5]
Vapor Pressure13 hPa at 25 °C[5]
Autoignition Temperature205 °C at 1,004.7 - 1,020.5 hPa[5]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][5][6][7]

GHS ClassificationHazard Statement
Flammable liquids (Category 3)H226: Flammable liquid and vapor[1][5][7]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1][5][7]
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation[1][5][7]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[1]

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is crucial to ensure safety.

1. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[8]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8][9] Latex gloves are not recommended.[8]Prevents skin contact which can cause irritation.[1]
Body Protection A lab coat with long sleeves or a chemical protective apron.[8]Protects against skin exposure from splashes.
Footwear Closed-toe and heel shoes made of impervious material.[8]Protects feet from spills.
Respiratory Protection May be required for large spills or in case of inadequate ventilation.[8]Prevents respiratory tract irritation from vapors.[1]

2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7][11] Use spark-proof tools and explosion-proof equipment.[6][11]

  • Static Discharge: Take precautionary measures against static discharge.[5][11]

3. Handling Procedure

  • Review the Safety Data Sheet (SDS) before work.

  • Ensure all necessary PPE is worn correctly.

  • Ground/bond container and receiving equipment.[5]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing vapors or mist.[6]

  • Keep the container tightly closed when not in use.[5]

  • Wash hands thoroughly after handling.[5][7]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Response cluster_disposal Disposal A Review SDS B Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Chemical Fume Hood) B->C D Ground/Bond Containers C->D Proceed to Handling E Dispense Chemical D->E F Tightly Seal Container After Use E->F I Spill Occurs E->I Potential Spill G Wash Hands Thoroughly F->G H Decontaminate Work Area G->H M Label Waste Container 'Hazardous Waste: this compound' H->M End of Procedure I->G No J Evacuate Area I->J Yes K Use Absorbent Material for Cleanup J->K L Dispose of Waste Properly K->L O Arrange for Professional Disposal L->O N Store in a Compatible, Sealed Container M->N N->O

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Unused or Surplus Chemical

Unused this compound must be disposed of as hazardous waste.[10]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound".[12]

  • Packaging: Keep the chemical in its original or a compatible, tightly sealed container.[10][12]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.[12]

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

2. Spent Solutions and Contaminated Materials

  • Aqueous Solutions: Depending on local regulations and the concentration, aqueous solutions containing this compound may require neutralization before disposal. Consult with your institution's EHS department for approved procedures.[10]

  • Contaminated Materials: Any materials, such as absorbent pads, gloves, or lab coats, that come into contact with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional guidelines.

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and remove all ignition sources.[6][11] Use inert absorbent material (e.g., sand, silica (B1680970) gel) to contain the spill.[11] Collect the absorbed material in a suitable, closed container for disposal.[6][11] Ensure adequate ventilation.[11]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[5][7] If skin irritation persists, seek medical attention.[6][7]

    • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[6] Seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.